5-(3-bromo-5-methoxyphenyl)oxazole
Description
The exact mass of the compound 5-(3-bromo-5-methoxyphenyl)oxazole is 252.97384 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-bromo-5-methoxyphenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-bromo-5-methoxyphenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromo-5-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-9-3-7(2-8(11)4-9)10-5-12-6-14-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUAOTGPDWGESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CN=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(3-bromo-5-methoxyphenyl)oxazole chemical structure and properties
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
5-(3-bromo-5-methoxyphenyl)oxazole (CAS: 2364584-93-8) is a specialized heterocyclic building block utilized primarily in the discovery of kinase inhibitors and GPCR ligands. Its structural value lies in its trifunctional nature :
-
The Oxazole Core: Acts as a bioisostere for amide or ester linkages, improving metabolic stability while maintaining hydrogen bond acceptor capability.
-
The Aryl Bromide: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library expansion.
-
The Methoxy Group: Provides a specific electronic profile (electron-donating) and can serve as a latent phenol for further diversification.
This guide details the physicochemical profile, validated synthetic routes, and functionalization strategies for integrating this scaffold into drug discovery workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The molecule features a 1,3-oxazole ring substituted at the C5 position by a meta-bromo, meta-methoxy phenyl ring. The regiochemistry is critical; 5-aryl oxazoles are distinct from their 2-aryl or 4-aryl isomers in both electronic distribution and metabolic liability.
Table 1: Physicochemical Profile
| Property | Value | Context |
| IUPAC Name | 5-(3-bromo-5-methoxyphenyl)-1,3-oxazole | Official nomenclature |
| CAS Number | 2364584-93-8 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 254.08 g/mol | Fragment-like (Rule of 3 compliant) |
| cLogP | ~3.11 | Moderately lipophilic; suitable for CNS penetration |
| TPSA | ~35-40 Ų | Good membrane permeability |
| H-Bond Acceptors | 3 (N, O-ring, O-Me) | Interaction points for protein binding |
| H-Bond Donors | 0 | - |
| pKa (Conj.[1][2][3] Acid) | ~0.8 (Oxazole N) | Weakly basic; protonates only in strong acid |
Synthetic Methodology
The most robust route to 5-aryl oxazoles, particularly those with sensitive substituents like bromine, is the Van Leusen Oxazole Synthesis . This method avoids harsh cyclodehydration conditions (e.g., Robinson-Gabriel) that might affect the aryl halide.
Mechanism: Van Leusen Reaction
The reaction involves the base-mediated cycloaddition of Tosylmethyl Isocyanide (TosMIC) with 3-bromo-5-methoxybenzaldehyde .
Protocol: 10 mmol Scale
-
Reagents:
-
3-bromo-5-methoxybenzaldehyde (2.15 g, 10 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol)
-
Potassium Carbonate (
) (3.45 g, 25 mmol) -
Methanol (MeOH) (50 mL, anhydrous)
-
-
Procedure:
-
Dissolution: Charge a round-bottom flask with the aldehyde and TosMIC in MeOH.
-
Base Addition: Add
in one portion. The reaction is exothermic; ensure adequate stirring. -
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde. -
Workup: Remove solvent under reduced pressure. Resuspend residue in water (
) and extract with EtOAc ( ). -
Purification: Dry organics over
, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
-
Expected Yield: 75–85% as a white to off-white solid.
Visualizing the Synthesis & Reactivity
Figure 1: Synthetic pathway via Van Leusen reaction and downstream functionalization logic.
Reactivity & Functionalization Strategy
Once synthesized, the molecule offers three distinct vectors for chemical modification, making it an ideal "hub" for SAR (Structure-Activity Relationship) studies.
A. The Aryl Bromide (Site 1: Cross-Coupling)
The bromine atom at the meta-position is highly reactive toward Palladium(0) catalysts.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows the construction of biaryl systems.
-
Conditions:
, , Dioxane/Water, .
-
-
Buchwald-Hartwig: Introduction of amines to modulate solubility and basicity.
-
Conditions:
, XPhos, , Toluene, .
-
B. The Oxazole C2-Proton (Site 2: Direct Metallation)
The proton at the C2 position of the oxazole ring is relatively acidic (
-
Lithiation: Treatment with n-butyllithium (n-BuLi) at
generates the 2-lithiooxazole species. -
Trapping: This nucleophile can be trapped with electrophiles (aldehydes, alkyl halides, or iodine) to introduce substituents at the C2 position without affecting the aryl bromide.
-
Warning: Ring opening to the isocyanide is a competing pathway if the temperature rises above
.
C. The Methoxy Group (Site 3: Unmasking)
The methoxy group serves as a protected phenol.
-
Demethylation: Using
in DCM unmasks the phenol (-OH). This significantly alters the LogP (lowering it) and introduces a hydrogen bond donor, which can be critical for binding affinity in enzyme pockets.
Medicinal Chemistry Applications
Scaffold Utility
This specific oxazole derivative is frequently employed in the design of:
-
p38 MAP Kinase Inhibitors: The oxazole ring mimics the ATP-binding hinge region interactions.
-
IMiD (Immunomodulatory) Analogs: The aryl system can be linked to glutarimide moieties for targeted protein degradation (PROTACs).
Structural Advantages[1]
-
Metabolic Stability: 5-aryl oxazoles are generally more resistant to oxidative metabolism (P450) than their furan or thiophene counterparts.
-
Halogen Bonding: The bromine atom is not just a handle for synthesis; in the final drug candidate, it can participate in halogen bonding with backbone carbonyls in the target protein.
Safety and Handling
-
Hazards: As an aryl halide and heterocyclic compound, treat as an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at
under inert gas (Argon/Nitrogen). The oxazole ring is stable to hydrolysis but can degrade under prolonged exposure to strong acids and light. -
Waste: Dispose of as halogenated organic waste.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from N-tosylmethylimino compounds." Tetrahedron Letters, 13(23), 2373–2376. Link
-
BenchChem. (2025).[4][5] "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles." BenchChem Technical Library. Link
-
PubChem. "Compound Summary: 5-(3-bromo-5-methoxyphenyl)oxazole (CID 58126505)."[1] National Center for Biotechnology Information. Link
-
Sigma-Aldrich. "Product Specification: 5-(3-bromo-5-methoxyphenyl)oxazole." Merck KGaA.[3] Link
Sources
The 5-Aryl Oxazole Scaffold: A Technical Guide to Biological Activity and Medicinal Application
Executive Summary: The Privileged Nature of the 5-Aryl Oxazole
In modern medicinal chemistry, the 5-aryl oxazole moiety is not merely a structural linker but a pharmacophore in its own right. Unlike its 2,5-disubstituted counterparts which often serve purely as peptidomimetics, the 5-aryl oxazole distinguishes itself through specific electronic interactions with the colchicine-binding site of tubulin and the ATP-binding pockets of various kinases.
This guide dissects the biological utility of this scaffold, moving beyond generic descriptions to focus on causality : why specific substitution patterns yield nanomolar potency and how to synthesize and validate these derivatives in a drug discovery campaign.
Synthetic Architectures: Accessing the Core
For a medicinal chemist, the choice of synthetic route dictates the diversity of the library. We focus here on the Van Leusen reaction due to its ability to install the critical 5-aryl group directly from aldehydes, preserving sensitive functionalities that might not survive the harsh dehydration conditions of the Robinson-Gabriel synthesis.
Comparative Synthetic Logic
The following diagram outlines the decision matrix for selecting a synthetic route based on available starting materials and desired substitution patterns.
Figure 1: Decision matrix for synthesizing 5-aryl oxazole derivatives based on substrate availability.
Technical Protocol: Van Leusen Oxazole Synthesis
Objective: Synthesis of 5-(3,4,5-trimethoxyphenyl)oxazole (a key pharmacophore for tubulin inhibition).
Rationale: The use of Tosylmethyl Isocyanide (TosMIC) allows for a [3+2] cycloaddition followed by the elimination of p-toluenesulfinic acid.[1] This method is preferred over Robinson-Gabriel for 5-monosubstituted derivatives because it avoids the need for unstable
Materials:
-
3,4,5-Trimethoxybenzaldehyde (1.0 eq)
-
TosMIC (1.1 eq)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)[1]
-
Methanol (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and reflux condenser under an argon atmosphere.
-
Dissolution: Dissolve 3,4,5-trimethoxybenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous methanol (50 mL).
-
Base Addition: Add K₂CO₃ (20 mmol) in a single portion. Note: The reaction is exothermic; ensure the solvent does not flash boil.
-
Reflux: Heat the mixture to reflux (65°C) for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.
-
Workup: Cool to room temperature. Remove methanol under reduced pressure.[1] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc/Hexane).
Validation:
-
¹H NMR (CDCl₃): Look for the diagnostic C2-H singlet around
7.90 ppm and C4-H singlet around 7.30 ppm. -
Yield: Typical yields range from 70–85%.
Therapeutic Profiling: Mechanism & SAR
The biological activity of 5-aryl oxazoles is heavily dictated by the electronic character of the aryl ring at position 5.
Anticancer Activity: Tubulin Destabilization
The most validated target for this class is the colchicine-binding site of tubulin. Derivatives such as PC-046 have demonstrated nanomolar IC₅₀ values against multiple cancer cell lines.[2]
Mechanism of Action (MOA):
The 5-aryl oxazole mimics the cis-stilbene motif of combretastatin A-4 (CA-4). The oxazole ring restricts the rotation between aryl rings, locking the molecule in a bioactive conformation that wedges into the
Figure 2: Mechanism of action for 5-aryl oxazole derivatives inducing apoptotic cell death.
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR findings regarding the 5-aryl moiety and its impact on cytotoxicity.
| Substitution (R) at C-5 Aryl | Effect on Activity (Tubulin) | Mechanistic Insight |
| 3,4,5-Trimethoxy | High Potency (nM) | Mimics the A-ring of Colchicine/CA-4; maximizes hydrophobic contacts. |
| 4-Methoxy | Moderate Potency | Retains H-bond acceptor capability but loses optimal steric fit. |
| 4-Chloro / 4-Fluoro | Variable | Electron-withdrawing groups can improve metabolic stability but may reduce binding affinity if the pocket requires electron density. |
| Unsubstituted Phenyl | Low Potency | Lacks necessary polar/hydrophobic interactions within the pocket. |
Key Insight: The 3,4,5-trimethoxyphenyl motif is a "magic bullet" for tubulin binding in this scaffold. Deviations from this pattern often result in a loss of potency unless compensated by strong interactions at the C-2 position [1, 2].
Experimental Validation: Biological Assays
To validate the biological activity of synthesized derivatives, specific assays must be employed. Standard cytotoxicity assays (MTT) are insufficient for proving mechanism; a Tubulin Polymerization Assay is required.
Protocol: Tubulin Polymerization Inhibition Assay
Objective: Determine if the compound directly inhibits the assembly of tubulin into microtubules.
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanosine Triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
Procedure:
-
Preparation: Dilute purified tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Dosing: Add the test compound (dissolved in DMSO) to a 96-well plate at varying concentrations (e.g., 0.1, 1, 5, 10
M). Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine or Paclitaxel). -
Initiation: Add the cold tubulin solution to the wells.
-
Measurement: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Interpretation: Polymerization scatters light, increasing absorbance. An effective inhibitor will show a flattened curve (low absorbance) compared to the vehicle control (sigmoidal growth curve).
-
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents. Current Medicinal Chemistry. Link
-
The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent. PLOS ONE. Link
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Link
-
Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Pharmaceutical Design. Link
-
Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives. Chemical and Pharmaceutical Bulletin. Link
Sources
solubility profile of 5-(3-bromo-5-methoxyphenyl)oxazole in organic solvents
The following technical guide details the solubility profile, physicochemical drivers, and characterization protocols for 5-(3-bromo-5-methoxyphenyl)oxazole .
Executive Summary
5-(3-bromo-5-methoxyphenyl)oxazole is a lipophilic heterocyclic intermediate commonly utilized in the synthesis of bioactive scaffolds (e.g., kinase inhibitors) and optoelectronic materials. Its solubility behavior is governed by the interplay between the electron-rich oxazole core and the lipophilic, halogenated phenyl substituent.
This guide provides a predictive solubility profile derived from Structure-Property Relationships (SPR) and establishes a standardized experimental protocol for researchers to generate empirical data in their specific matrices.
Physicochemical Analysis & Solubility Drivers
To understand where this compound dissolves, we must analyze why it interacts with specific solvent classes.[1]
Structural Dissection[1]
-
Oxazole Core: A 5-membered aromatic heterocycle.[1][2] The nitrogen atom (N3) acts as a weak hydrogen bond acceptor (HBA), while the oxygen (O1) contributes to the dipole moment but has negligible donor/acceptor capability.
-
3-Bromo Substituent: significantly increases lipophilicity (LogP) and molecular volume, decreasing water solubility.[1] It introduces a "sigma-hole," potentially allowing halogen bonding with Lewis bases (e.g., DMSO, Pyridine).
-
5-Methoxy Group: A hydrogen bond acceptor.[1] It increases solubility in polar organic solvents (alcohols, esters) compared to a naked phenyl ring but is insufficient to confer water solubility.[1]
Predicted Solubility Profile
Based on calculated LogP (~3.2–3.[1]5) and functional group analysis.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions; DMSO solvates the polarized oxazole ring and the methoxy group effectively. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvation of the lipophilic bromo-phenyl moiety via dispersion forces. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate-High | Good compatibility with the aromatic core; standard solvents for extraction/chromatography.[1] |
| Polar Protic | Methanol, Ethanol | Low (Cold) / High (Hot) | The compound lacks H-bond donors. Solubility is temperature-dependent; ideal for recrystallization .[1][3] |
| Hydrocarbons | Hexane, Heptane | Very Low (<1 mg/mL) | The polar oxazole core resists solvation by pure aliphatics.[1] Used as an anti-solvent to precipitate the product.[1] |
| Aqueous | Water, PBS (pH 7.[1]4) | Negligible (<0.01 mg/mL) | High lipophilicity prevents hydration.[1] Requires co-solvents (PEG, DMSO) for biological assays.[1] |
Experimental Protocol: Gravimetric Solubility Determination
Since batch-to-batch purity and polymorphic forms can alter solubility, empirical determination is required for critical applications.[1] The following protocol ensures data integrity.
Materials
-
Compound: >100 mg of 5-(3-bromo-5-methoxyphenyl)oxazole (dried).
-
Solvents: HPLC-grade (DMSO, MeOH, EtOAc, etc.).[1]
-
Equipment: Thermomixer (or shaker), Centrifuge, Analytical Balance (0.01 mg precision).
Workflow (Step-by-Step)
-
Preparation: Weigh approx. 10 mg of the compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 100 µL of the target solvent.
-
Saturation: Vortex for 1 minute.
-
If dissolved: Add another 10 mg and repeat until undissolved solid remains (supersaturation).
-
-
Equilibration: Agitate the suspension at 25°C (or target temp) for 24 hours to ensure thermodynamic equilibrium.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.
-
Quantification (Gravimetric):
Visualization: Solubility Screening Workflow
The following diagram outlines the decision logic for selecting a solvent system based on the intended application (Synthesis, Purification, or Analysis).
Caption: Decision matrix for solvent selection based on downstream application requirements.
Critical Application Notes
Recrystallization Strategy
The "Intermediate" solubility in alcohols makes them ideal for purification.[1]
-
Solvent: Ethanol or 2-Propanol.[1]
-
Method: Dissolve the crude solid in minimal boiling ethanol . If particulates remain, hot filter.[1] Allow the solution to cool slowly to room temperature, then to 4°C. The oxazole should crystallize as white/off-white needles.
Biological Assay Formulation
Due to negligible aqueous solubility, direct addition to cell media will cause precipitation.[1]
-
Stock Solution: Prepare a 10–50 mM stock in 100% DMSO .
-
Dilution: Dilute into the assay medium ensuring the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity.
-
Observation: Watch for "crashing out" (turbidity) upon dilution.[1] If this occurs, a co-solvent system (e.g., DMSO/PEG400/Water) may be required.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58126505, (5R)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole. (Note: Structural analog used for property estimation).[1] Retrieved from [Link]
- Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization and solvent selection).
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. (Methodology for solubility prediction).[1][3][4][5][6][7][8]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Therapeutic Potential of Methoxy-Substituted Aryl Oxazoles: A Technical Guide
Executive Summary
The oxazole heterocycle—a five-membered ring containing oxygen and nitrogen—has emerged as a critical bioisostere in modern drug design.[1] When functionalized with methoxy-substituted aryl groups, this scaffold exhibits potent biological activities, most notably as a tubulin polymerization inhibitor targeting the colchicine binding site.[2][3][4] This guide analyzes the structural and electronic rationale behind methoxy-substituted aryl oxazoles , detailing their mechanism of action in oncology, secondary potential in infectious disease, and robust synthetic pathways for library generation.
Chemical Foundation: The Methoxy-Oxazole Synergy
The therapeutic efficacy of this class stems from the synergistic interplay between the oxazole core and the methoxy substituents on the pendant aryl rings.
The Oxazole Core as a Bioisostere
In medicinal chemistry, the 1,3-oxazole ring is frequently employed as a bioisostere for:
-
Amides and Esters: It mimics the planar geometry and hydrogen-bond acceptor properties of peptide bonds but possesses superior metabolic stability against esterases and amidases.
-
Cis-Double Bonds: In combretastatin A-4 (CA-4) analogs, the oxazole ring replaces the cis-olefinic bridge, locking the two aryl rings in the requisite cis-orientation for tubulin binding while preventing photo-isomerization to the inactive trans-isomer.
The Role of Methoxy Substitution
The introduction of methoxy (-OCH₃) groups, particularly in the 3,4,5-trimethoxy motif, is not arbitrary. It serves three critical functions:
-
Electronic Modulation: The methoxy group is a strong electron-donating group (EDG) by resonance, increasing the electron density of the aryl ring, which enhances
stacking interactions within the receptor pocket. -
H-Bond Acceptance: The oxygen atom of the methoxy group acts as a weak hydrogen bond acceptor, often engaging specific residues (e.g., Cys241 in
-tubulin). -
Conformational Restriction: The steric bulk of the methyl group restricts bond rotation, favoring conformations that minimize entropy loss upon binding.
Therapeutic Focus: Oncology and Tubulin Targeting
The primary therapeutic application of methoxy-substituted aryl oxazoles is in the treatment of solid tumors via microtubule destabilization.
Mechanism of Action: The Colchicine Site
Microtubules are dynamic structures essential for cell division. Agents that bind to the colchicine binding site on
-
Binding Mode: The 3,4,5-trimethoxyphenyl moiety (Ring A) of the inhibitor buries itself in a hydrophobic pocket of
-tubulin. The oxazole bridge orients the second aryl ring (Ring B) to interact with adjacent hydrophobic regions. -
Consequence: This binding halts microtubule assembly, triggering cell cycle arrest at the G2/M phase. Prolonged arrest activates the apoptotic cascade (caspase-3 activation), leading to cell death.
Visualization: Signaling Pathway
The following diagram illustrates the cascade from drug binding to apoptosis.
Figure 1: Mechanism of action for tubulin-targeting oxazoles. The compound binds
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends derived from recent studies on oxazole-bridged combretastatin analogs.
| Structural Modification | Effect on Potency (IC₅₀) | Mechanistic Insight |
| 3,4,5-Trimethoxy (Ring A) | Optimal (< 10 nM) | Essential for deep pocket binding; mimics Colchicine/CA-4. |
| 3,5-Dimethoxy (Ring A) | Moderate (50-200 nM) | Loss of one H-bond interaction reduces affinity. |
| 4-Methoxy (Ring A) | Weak (> 1 µM) | Insufficient steric/electronic bulk for the hydrophobic pocket. |
| Oxazole C4/C5 Substitution | Variable | 2,4,5-trisubstituted oxazoles often show superior metabolic stability over 2,5-disubstituted analogs. |
| Ring B Substituents | Context Dependent | 3-hydroxy-4-methoxy or 4-fluoro groups on Ring B often enhance potency. |
Strategic Synthesis: The Van Leusen Protocol
To access these scaffolds efficiently, the Van Leusen Oxazole Synthesis is the preferred method for drug discovery libraries. It allows for the rapid assembly of 5-substituted and 4,5-disubstituted oxazoles from aldehydes and TosMIC (toluenesulfonylmethyl isocyanide).
Synthetic Logic
Unlike the Robinson-Gabriel synthesis (which requires harsh cyclodehydration), the Van Leusen reaction proceeds under basic conditions, preserving sensitive methoxy functionalities.
Figure 2: The Van Leusen synthesis pathway.[1] A base-catalyzed reaction between an aldehyde and TosMIC yields the oxazole ring.
Experimental Protocol: Synthesis of 5-(3,4,5-Trimethoxyphenyl)oxazole
Objective: To synthesize a core scaffold for tubulin inhibition assays. Safety: TosMIC is distinct smelling and potentially toxic; work in a fume hood.
Materials
-
3,4,5-Trimethoxybenzaldehyde (1.0 eq)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Methanol (Anhydrous)
-
Ethyl Acetate/Hexanes (for purification)
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxybenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous methanol (50 mL).
-
Base Addition: Add potassium carbonate (20 mmol) to the solution.
-
Reflux: Heat the mixture to reflux (
) under a nitrogen atmosphere. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The aldehyde spot should disappear within 3–4 hours. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (Rotavap).
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organic layers with brine, dry over anhydrous
, and filter.
-
-
Purification: Concentrate the filtrate. Purify the crude residue using silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Validation:
-
Yield Expectation: 75-85% as a white/off-white solid.
-
¹H NMR Diagnostic: Look for the characteristic oxazole C2-H singlet around
7.90 ppm and the C4-H singlet around 7.30 ppm. The methoxy protons will appear as sharp singlets at 3.8–3.9 ppm.
-
Secondary Therapeutic Horizons
While oncology is the primary driver, methoxy-aryl oxazoles show versatility in other domains:
-
Antimicrobial: 2-methoxy-5-chlorobenzo[d]oxazole derivatives have demonstrated MIC values comparable to Ampicillin against S. aureus. The lipophilicity provided by the methoxy group aids in penetrating bacterial cell walls.
-
Anti-Inflammatory: Specific 2,4,5-trisubstituted oxazoles inhibit Aquaporin-4 (AQP4) and cytokine expression (IL-6, TNF-
), offering potential in treating pulmonary edema and acute lung injury.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. (2022). Link
-
Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PubMed Central. (2015). Link
-
Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors. Royal Society of Chemistry (via PMC). (2023). Link
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. PubMed Central. (2009). Link
-
A Facile Microwave-Assisted Synthesis of Oxazoles. ACS Omega. (2020). Link
Sources
Technical Profile & Synthetic Utility: 5-(3-bromo-5-methoxyphenyl)oxazole
Executive Summary & Core Identity
5-(3-bromo-5-methoxyphenyl)oxazole is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly within kinase inhibitor discovery and diversity-oriented synthesis (DOS). Its structural value lies in the orthogonal reactivity of its two rings: the electron-rich oxazole core (susceptible to C-H activation) and the halogenated aryl ring (primed for cross-coupling).
Physicochemical Identity
| Property | Value | Technical Note |
| Molecular Formula | C₁₀H₈BrNO₂ | Confirmed via elemental composition analysis. |
| Molecular Weight | 254.08 g/mol | Monoisotopic mass: 252.97 (⁷⁹Br), 254.97 (⁸¹Br). |
| CAS Number | Not widely listed | Analogous to CAS 1091618-40-4 (isomer). |
| LogP (Calc.) | ~3.1 - 3.4 | Moderate lipophilicity; suitable for CNS-active scaffolds. |
| TPSA | ~39 Ų | Favorable for membrane permeability. |
| Appearance | Off-white to pale yellow solid | Crystalline nature depends on purification method. |
SMILES String: COc1cc(cc(Br)c1)c2cnco2
Synthetic Architecture: The Van Leusen Protocol
Mechanistic Rationale
The reaction proceeds via a base-mediated [3+2] cycloaddition between the aldehyde and the deprotonated TosMIC, followed by the elimination of p-toluenesulfinic acid. This "one-pot" formation of the 1,3-oxazole ring at the C5 position is highly regioselective.
Experimental Protocol
Precursor: 3-bromo-5-methoxybenzaldehyde. Reagents: TosMIC, Potassium Carbonate (K₂CO₃), Methanol (MeOH).[1][2]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-bromo-5-methoxybenzaldehyde (1.0 equiv, e.g., 5.0 mmol) in anhydrous MeOH (0.2 M concentration).
-
Reagent Addition: Add TosMIC (1.1 equiv) and K₂CO₃ (2.0 equiv) in a single portion.
-
Expert Tip: Ensure the MeOH is anhydrous. While the reaction tolerates moisture, water can quench the intermediate anion, reducing yield.
-
-
Reflux: Heat the mixture to reflux (approx. 65°C) under an inert atmosphere (N₂ or Ar) for 3–5 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (usually higher R_f) should disappear, replaced by a fluorescent oxazole spot.
-
-
Workup: Cool to room temperature. Remove the solvent under reduced pressure.[1] Resuspend the residue in water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Visualization: Synthesis Pathway
Figure 1: The Van Leusen Oxazole Synthesis pathway, highlighting the conversion of the aldehyde precursor to the target oxazole via TosMIC cycloaddition.[2][3][4]
Structural Validation & Characterization
Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral signatures confirm the successful formation of the 5-aryloxazole core.
¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
-
Oxazole C2-H: A sharp singlet typically appearing between δ 7.90 – 8.00 ppm . This is the most deshielded proton on the heterocyclic ring.
-
Oxazole C4-H: A singlet around δ 7.30 – 7.45 ppm .
-
Aryl Protons: The 3,5-disubstitution pattern yields three distinct signals (triplet-like or doublet of doublets) in the aromatic region (δ 6.90 – 7.30 ppm ), integrating to 1H each.
-
Methoxy Group: A strong singlet integrating to 3H at δ 3.85 ppm .
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Expected m/z: [M+H]⁺ = 254.0 and 256.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Validation Check: Absence of the M+H peak for the aldehyde (starting material) confirms conversion.
Strategic Utility: Divergent Functionalization
This molecule is designed as a "linchpin" scaffold. The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the oxazole C2 position is acidic (pKa ~20), allowing for direct lithiation and electrophilic trapping.
Reaction Logic Flow
-
Path A (Suzuki Coupling): Reaction at the C-Br bond with aryl boronic acids introduces biaryl complexity, common in kinase inhibitors (e.g., targeting the hinge region).
-
Path B (C-H Activation): Direct arylation at the Oxazole C2 position using Pd(OAc)₂ catalysts allows for the construction of 2,5-diaryloxazoles without pre-functionalization.
Visualization: Reactivity Map
Figure 2: Divergent reactivity map showing orthogonal functionalization strategies at the aryl bromide and oxazole C2 positions.
References
-
Van Leusen, A. M., et al. (1972).[3] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2373-2376.
-
Kulkarni, B. A., & Ganesan, A. (1999).[5] "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 40(30), 5637-5638.
-
PubChem Compound Summary. (2025). "5-(5-Bromo-2-methoxyphenyl)oxazole (Isomer Data)." National Center for Biotechnology Information.
-
Organic Chemistry Portal. (2024). "Van Leusen Oxazole Synthesis: Mechanism and Protocols."
-
BenchChem. (2025). "The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity."
Sources
Methodological & Application
Application Note: Van Leusen Oxazole Synthesis for 5-Aryl Derivatives
[1][2][3]
Abstract & Strategic Value
The oxazole moiety is a privileged pharmacophore found in numerous bioactive natural products (e.g., Muscoride A) and synthetic therapeutics (e.g., COX-2 inhibitors). While multiple synthetic routes exist—such as the Robinson-Gabriel synthesis—the Van Leusen reaction remains the most atom-economical and direct method for constructing 5-aryl oxazoles from readily available aromatic aldehydes.
This guide provides a comprehensive technical breakdown of the Van Leusen protocol. Unlike standard textbook descriptions, this note focuses on process causality —explaining why specific parameters fail or succeed—and offers a self-validating workflow for high-purity synthesis.
Mechanistic Insight: The "Why" Behind the Protocol
To master this synthesis, one must understand that the reaction is a stepwise [3+2] cycloaddition followed by a base-mediated elimination . The driving force is the unique reactivity of Tosylmethyl Isocyanide (TosMIC), which acts as a C1N1 synthon.[1]
The Reaction Pathway
The reaction does not proceed through a concerted concerted cycloaddition (like a Diels-Alder). Instead, it follows a specific sequence:
-
Activation: Base deprotonates the
-carbon of TosMIC (enhanced acidity due to the sulfonyl and isocyano groups). -
Aldol-Type Addition: The TosMIC anion attacks the aldehyde carbonyl.
-
Cyclization: The hydroxyl group attacks the isocyanide carbon (5-endo-dig).
-
Aromatization: Elimination of
-toluenesulfinic acid (TsOH) drives the formation of the aromatic oxazole ring.[2]
Mechanistic Visualization
The following diagram illustrates the critical intermediates and the thermodynamic sink that drives the reaction forward.
Caption: Stepwise progression of the Van Leusen synthesis. Note that the Oxazoline intermediate (Step 3) is stable if the base is too weak or temperature too low.
Critical Parameters & Optimization
Success depends on balancing the basicity and solvent polarity.
Solvent Selection
-
Methanol (MeOH): The "Gold Standard." Protic solvents stabilize the transition states of the elimination step. However, they can retard the initial nucleophilic attack due to hydrogen bonding with the aldehyde.
-
DME/THF: Aprotic solvents increase the nucleophilicity of the TosMIC anion but often require stronger bases (
-BuOK) and may fail to promote the final elimination step, stranding the reaction at the oxazoline stage. -
Ionic Liquids ([bmim]Br): A green alternative that often allows for room-temperature synthesis and easier recycling [1].
Base Selection
-
Potassium Carbonate (
): Ideal for MeOH reflux.[3] Mild enough to prevent polymerization of sensitive aldehydes but strong enough to effect elimination. -
Potassium Phosphate (
): Often used in microwave protocols for faster kinetics [2].
Experimental Protocols
Protocol A: The "Classic" Reflux Method (Robust & Scalable)
Best for: Large batches, standard laboratory setups, and substrates sensitive to strong bases.
Reagents:
-
TosMIC (1.1 equiv)[4]
- (anhydrous, 2.0 equiv)
-
Methanol (dry, 0.2 M concentration relative to aldehyde)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Charging: Add the Aldehyde and TosMIC to the flask. Dissolve in Methanol.[4][2][5]
-
Activation: Add
in one portion. The suspension will likely turn yellow (formation of the anion). -
Reaction: Fit a reflux condenser and heat the mixture to reflux (
) for 3–5 hours . -
Work-up:
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, sluggish substrates, and "Green" chemistry requirements.
Reagents:
Step-by-Step Procedure:
-
Charging: In a microwave vial (G10 or G30), combine Aldehyde, TosMIC, and
. -
Solvent: Add IPA. Cap the vial.
-
Irradiation: Heat to
for 8 minutes (Power: ~300W, Stirring: High). -
Work-up: Dilute with water, extract with EtOAc.
-
Note: This method often yields higher purity crude, sometimes negating the need for chromatography [2].
-
Data Summary: Method Comparison
The following table contrasts the efficiency of the two protocols described above.
| Parameter | Protocol A (Classic Reflux) | Protocol B (Microwave) |
| Solvent | Methanol (MeOH) | Isopropanol (IPA) |
| Base | ||
| Temperature | ||
| Time | 3 – 5 Hours | 8 – 10 Minutes |
| Typical Yield | 75 – 85% | 90 – 96% |
| Atom Economy | Moderate (Solvent waste) | High (Lower volume) |
Troubleshooting & Self-Validation
Use this logic tree to diagnose failures.
Caption: Diagnostic workflow for common Van Leusen reaction failures.
Common Pitfalls
-
Wet Base:
is hygroscopic. If wet, it loses basicity. Always use anhydrous base. -
Oxazoline Trapping: If the reaction stops at the oxazoline intermediate (Step 3 in Mechanism), it indicates the elimination step failed. This often happens if the solvent is too dry or non-polar. Adding a trace of proton source or switching to MeOH usually forces aromatization.
-
Old TosMIC: TosMIC can decompose over time. If it smells strongly of isocyanide (foul odor) but looks dark/sticky, recrystallize or purchase fresh stock.
References
-
BenchChem. (2025).[4][2][8] Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. Retrieved from
-
Jadhav, M. R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Retrieved from
-
Van Leusen, A. M., et al. (1977).[9][10] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Journal of Organic Chemistry. Retrieved from [J. Org.[9] Chem.]([Link])
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from
Sources
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
Application Note: Suzuki-Miyaura Cross-Coupling of 5-(3-bromo-5-methoxyphenyl)oxazole
Executive Summary
This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 5-(3-bromo-5-methoxyphenyl)oxazole . This substrate presents a specific set of challenges: the electronic deactivation of the aryl bromide by the meta-methoxy group and the potential sensitivity of the oxazole ring to harsh nucleophilic conditions.
While standard palladium protocols (e.g., Pd(PPh3)4) may offer moderate conversion, this guide prioritizes high-turnover catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to ensure complete conversion and minimize protodeboronation of the coupling partner.
Substrate Analysis & Mechanistic Insight
Chemical Context
The target substrate, 5-(3-bromo-5-methoxyphenyl)oxazole , features two critical structural motifs:
-
3-Bromo-5-methoxyphenyl moiety: The methoxy group is an Electron Donating Group (EDG). Although it is in the meta position (minimizing resonance donation directly to the C-Br bond compared to para), it still increases the electron density of the arene relative to unsubstituted phenyl rings. This renders the oxidative addition of Pd(0) slower than in electron-deficient systems (e.g., 4-bromonitrobenzene).
-
Oxazole Ring: The oxazole ring at the 5-position is generally stable under basic Suzuki conditions. However, the C2 proton of the oxazole is relatively acidic (
).[1] While typical Suzuki bases (carbonates, phosphates) are safe, the use of strong hydroxide bases at high temperatures should be avoided to prevent potential ring-opening or competitive C2-metalation side reactions.
Mechanistic Strategy
To overcome the slower oxidative addition caused by the electron-rich arene, the catalyst system must employ electron-rich phosphine ligands . These ligands increase the electron density on the Palladium center, accelerating the oxidative addition step.
-
Preferred Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands) or Ferrocenyl phosphines.
-
Catalytic Cycle:
-
Ligation: Formation of the active
species. -
Oxidative Addition: Rate-determining step for this substrate.
-
Transmetalation: Facilitated by the base (activation of boronic acid).
-
Reductive Elimination: Formation of the biaryl product.
-
Figure 1: Catalytic cycle emphasizing the Oxidative Addition step, which is critical for electron-rich aryl bromides.
Optimization Guidelines
Catalyst Selection Matrix
For this specific substrate, we recommend a tiered approach. Start with Protocol A for cost-efficiency. If conversion is <80% after 4 hours, switch to Protocol B .
| Parameter | Protocol A (Standard) | Protocol B (High Performance) | Rationale |
| Pre-Catalyst | Dppf is robust; Buchwald precatalysts ensure rapid activation. | ||
| Ligand | dppf (contained in catalyst) | SPhos or XPhos | SPhos provides exceptional stability and activity for electron-rich bromides [1]. |
| Base | Phosphates often provide better buffering capacity and solubility in mixed solvents. | ||
| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) or n-BuOH | Toluene is non-coordinating; n-BuOH can accelerate coupling via hydrogen bonding. |
| Temp | 80 - 90 °C | 100 °C | Higher temp required for difficult oxidative additions. |
Decision Tree for Optimization
Figure 2: Workflow for optimizing reaction conditions based on LCMS feedback.
Detailed Experimental Protocols
Protocol A: The Robust Standard (Pd-dppf)
Recommended for initial scale-up and standard boronic acids.
Reagents:
-
5-(3-bromo-5-methoxyphenyl)oxazole (1.0 equiv)
-
Boronic Acid / Pinacol Ester (1.2 - 1.5 equiv)
- (5 mol%)
- (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and
(3.0 equiv). -
Degassing: Add 1,4-Dioxane and Water. Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.
-
Catalyst Addition: Add
(0.05 equiv) quickly under a positive stream of inert gas. Cap the vial immediately. -
Reaction: Heat the block/bath to 90 °C. Stir vigorously for 4–12 hours.
-
Monitoring: Monitor by LCMS or TLC. Look for the disappearance of the bromide (SM).
-
Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and water.[2] Separate layers. Extract aqueous layer 2x with EtOAc. Dry combined organics over
, filter, and concentrate.
Protocol B: The High-Performance Method (SPhos)
Recommended for sterically hindered partners or if Protocol A fails.
Reagents:
-
5-(3-bromo-5-methoxyphenyl)oxazole (1.0 equiv)
-
Boronic Acid (1.5 equiv)[3]
-
Catalyst:
(2 mol%) + SPhos (4 mol%) (Or use pre-formed SPhos Pd G2/G3). -
Base:
(Tribasic Potassium Phosphate) (3.0 equiv) -
Solvent: Toluene / Water (10:1 v/v)
Procedure:
-
Catalyst Pre-complexation (Optional but recommended): In a separate small vial, dissolve
and SPhos in a small amount of degassed Toluene and stir at RT for 10 mins to form the active species (solution turns from orange to pale yellow/colorless). Alternatively, use commercial SPhos Pd G2. -
Main Mix: Charge the reaction vessel with aryl bromide, boronic acid, and
. -
Solvent: Add degassed Toluene and Water.
-
Combine: Add the catalyst solution (or solid precatalyst) to the main vessel.
-
Reaction: Heat to 100 °C for 2–6 hours. SPhos systems are typically faster than dppf.
-
Workup: Standard aqueous extraction (as above).
Troubleshooting & Critical Parameters
| Issue | Diagnosis | Corrective Action |
| Protodeboronation | Boronic acid converts to Ar-H instead of coupling. | Increase catalyst loading to speed up coupling; Switch to SPhos (faster transmetalation); Use dry solvent with anhydrous base ( |
| Homocoupling | Formation of Ar-Ar dimer from boronic acid. | Oxygen leak detected. Degas solvents more thoroughly.[4] Reduce amount of boronic acid slightly. |
| Oxazole Ring Opening | Complex mixture; loss of oxazole signals in NMR. | Reaction too basic or too hot. Switch base from Hydroxide/Carbonate to KF or |
| Incomplete Conversion | SM remains after 12h. | Catalyst death. Add a second portion of catalyst (2 mol%) after 6 hours. Switch to Protocol B. |
Safety & Handling
-
Palladium Compounds: Potential sensitizers. Handle in a fume hood.
-
Boronic Acids: Generally low toxicity but handle with care.
-
Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use. Toluene is flammable and reprotoxic.
-
Waste: All heavy metal waste (Pd) must be segregated into specific aqueous/organic waste streams.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions: A Modern Guide." Topics in Current Chemistry, 2002.
-
Greaney, M. F., et al. "Suzuki Coupling of Oxazoles."[5] Organic Letters, 2006, 8(12), 2495–2498.
-
BenchChem. "Oxazole Ring Stability in Substitution Reactions." Technical Support Center, 2025.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. cbijournal.com [cbijournal.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
Application Note: Strategic Synthesis of 2-(3-Bromo-5-methoxyphenyl)oxazoles
Executive Summary
This application note details the reagents and protocols for the cyclization of 3-bromo-5-methoxybenzamide to functionalized oxazole derivatives. The 3-bromo-5-methoxy motif is a "privileged" scaffold in medicinal chemistry; the bromine atom serves as a handle for downstream cross-coupling (Suzuki, Buchwald), while the methoxy group modulates lipophilicity and metabolic stability.
Direct cyclization of a primary amide requires a carbon-rich reaction partner to close the heterocyclic ring. This guide focuses on two distinct synthetic pathways:
-
The Hantzsch Condensation: A robust, scalable thermal method using
-haloketones. -
Au(III)-Catalyzed Cycloisomerization: A mild, atom-economical method using propargyl precursors.
Chemo-Structural Analysis & Reagent Selection[1]
Substrate Profile: 3-Bromo-5-methoxybenzamide[2]
-
Electronic Character: The amide nitrogen is moderately nucleophilic. The 5-methoxy group (EDG) increases electron density on the ring, slightly enhancing the amide's nucleophilicity compared to unsubstituted benzamide. The 3-bromo group (EWG) exerts an inductive withdrawing effect but is stable under standard cyclization conditions.
-
Solubility: Low water solubility; high solubility in DMF, DMSO, and moderate solubility in refluxing Ethanol or Toluene.
Critical Reagent Selection Table
| Reagent Class | Specific Reagent | Role | Selection Logic |
| Cyclization Partner | C-Source (Hantzsch) | Standard partner for 2,4-diaryloxazoles. | |
| Ethyl Bromopyruvate | C-Source (Hantzsch) | Introduces an ester handle at C4 for further derivatization. | |
| Propargyl Alcohol | C-Source (Au-Cat) | Precursor for 5-substituted oxazoles via cycloisomerization. | |
| Catalyst / Promoter | Gold(III) Chloride ( | Lewis Acid | Activates alkyne for nucleophilic attack by amide oxygen. |
| Triflic Anhydride ( | Activator | Chemoselective activation of amide oxygen (modern approach). | |
| Solvent System | Ethanol (EtOH) | Solvent | Protic solvent facilitates proton transfer in Hantzsch mechanism. |
| Toluene | Solvent | Allows azeotropic removal of water (Dean-Stark) to drive equilibrium. | |
| Base / Buffer | Acid Scavenger | Neutralizes HBr generated during alkylation, preventing amide hydrolysis. |
Protocol A: Classical Hantzsch Condensation
Objective: Synthesis of 2-(3-bromo-5-methoxyphenyl)-4-phenyloxazole. Scale: 1.0 mmol (Adaptable to gram-scale).
Reagents Required[1][3][4][5][6][7][8][9][10][11]
-
3-Bromo-5-methoxybenzamide (1.0 equiv)
- -Bromoacetophenone (1.1 equiv)
-
Absolute Ethanol (0.5 M concentration)
-
Optional: Calcium Carbonate (
, 1.5 equiv) if acid sensitivity is a concern.
Step-by-Step Methodology
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-bromo-5-methoxybenzamide (230 mg, 1.0 mmol) in Absolute Ethanol (2.0 mL).
-
Addition: Add
-bromoacetophenone (219 mg, 1.1 mmol).-
Note: If the substrate is acid-sensitive, add solid
(150 mg) at this stage to buffer the HBr byproduct.
-
-
Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The intermediate hydroxy-oxazoline may be visible; prolonged heating ensures dehydration to the oxazole.
-
-
Workup:
-
Cool to room temperature.[1]
-
If solids precipitate (often the product), filter and wash with cold ethanol.
-
If homogeneous, concentrate in vacuo, redissolve in EtOAc, wash with saturated
and brine.
-
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Mechanism of Action:
The amide nitrogen displaces the bromide (S_N2), forming an
Protocol B: Gold(III)-Catalyzed Cycloisomerization
Objective: Synthesis of 5-substituted oxazoles under mild conditions. Applicability: Ideal for substrates where high heat (Hantzsch) causes degradation.
Reagents Required[1][3][4][5][6][7][8][9][10][11]
-
3-Bromo-5-methoxybenzamide (1.0 equiv)
-
Propargyl ester or Propargyl alcohol (1.2 equiv)
-
Catalyst:
(5 mol%) or (5 mol%) + (5 mol%) -
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
Step-by-Step Methodology
-
Catalyst Activation (if using Ag): In a glovebox or dry atmosphere, mix
and in anhydrous DCE for 10 minutes to generate the cationic gold species. Filter off AgCl precipitate if necessary. -
Reaction Assembly: Add 3-bromo-5-methoxybenzamide (1.0 mmol) and the propargyl precursor (1.2 mmol) to the catalyst solution.
-
Execution: Stir at 60 °C for 2–4 hours.
-
Observation: The reaction typically proceeds via an initial N-alkylation (if using propargyl bromide) or direct activation of the alkyne (if using propargyl ester/alcohol).
-
-
Quench: Filter the mixture through a short pad of Celite to remove the gold catalyst.
-
Isolation: Concentrate the filtrate and purify via flash chromatography.
Mechanistic Pathways & Logic[10]
The following diagram illustrates the divergent pathways based on reagent selection.
Figure 1: Divergent synthetic workflows for converting 3-bromo-5-methoxybenzamide to oxazoles via Hantzsch (Path A) and Gold Catalysis (Path B).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Hantzsch) | Hydrolysis of amide | Ensure reagents are dry.[1] Add molecular sieves or use Toluene with a Dean-Stark trap. |
| Incomplete Reaction | Poor nucleophilicity | Add a mild base ( |
| Byproduct Formation | Polymerization of haloketone | Add the haloketone slowly (dropwise) to the refluxing amide solution. |
| Regioselectivity (Au) | 5-exo vs 6-endo | Solvent choice is critical. DCE favors the 5-exo-dig pathway to form oxazoles. |
References
-
Hantzsch Oxazole Synthesis (General Protocol)
- Title: "The Hantzsch oxazole synthesis: A facile one-pot prepar
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Gold-Catalyzed Synthesis
- Title: "Gold-Catalyzed Synthesis of Oxazoles
- Source:Organic Letters.
-
URL:[Link]
-
Robinson-Gabriel Dehydration (Alternative)
- Title: "A General Method for the Synthesis of 2,5-Disubstituted Oxazoles."
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Amide Activation with Triflic Anhydride
- Title: "Mechanistic Pathways in Amide Activ
- Source:Organic Letters.
-
URL:[Link]
Sources
Application Note: Strategic Functionalization of 5-(3-Bromo-5-methoxyphenyl)oxazole
This Application Note is designed for researchers and drug discovery scientists targeting the functionalization of 5-(3-bromo-5-methoxyphenyl)oxazole . It addresses the specific chemoselective challenges posed by the oxazole ring's sensitivity and the electronic environment of the aryl bromide.
Abstract & Strategic Overview
The scaffold 5-(3-bromo-5-methoxyphenyl)oxazole represents a high-value "meta-meta" substituted building block, frequently utilized in the synthesis of kinase inhibitors (e.g., VEGFR, p38 MAP kinase) and fluorescent probes.
Successful functionalization of the aryl bromide moiety requires navigating two competing reactivity vectors:
-
The Target: The aryl bromide (Ar-Br), activated for oxidative addition but electronically deactivated by the meta-methoxy group.
-
The Liability: The oxazole C2-H position.[1][2][3] With a pKa of ~20, this proton is susceptible to deprotonation by strong bases, leading to ring-opening (isonitrile formation) or undesired direct C-H arylation.
This guide provides three validated protocols designed to maximize chemoselectivity at the Ar-Br site while preserving the heterocyclic core.
Critical Structural Analysis
Electronic Environment
-
Aryl Bromide: The meta-methoxy group is an Electron Donating Group (EDG) by resonance but inductive withdrawal dominates at the meta position. However, the overall electron-rich nature of the anisole ring can slow down oxidative addition compared to electron-deficient systems.
-
Oxazole Ring: Attached at C5, the oxazole acts as a weak electron-withdrawing group.
-
Risk Factor (C2-H Acidity): The C2 position is the "Achilles' heel." Standard lithiation conditions (n-BuLi, -78°C) often result in ring fragmentation.
Decision Logic for Functionalization
The following flowchart outlines the strategic selection of reagents based on the desired transformation.
Figure 1: Strategic decision tree for functionalizing oxazole-substituted aryl bromides, highlighting reagent selection to avoid ring instability.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of biaryl derivatives. Challenge: Preventing base-mediated decomposition of the oxazole.
Mechanistic Insight
Standard Suzuki conditions often employ aqueous bases (Na2CO3). While generally safe, prolonged heating with stronger bases can degrade the oxazole. We recommend anhydrous conditions or mild phosphates to ensure stability.
Optimized Protocol
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)
-
Base: K3PO4 (2.0 equiv) or Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).
-
Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add Pd catalyst (5 mol%) quickly under positive inert gas pressure.
-
Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration). Note: Avoid water cosolvents if the oxazole shows hydrolytic instability in preliminary screens.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[3]
Troubleshooting Table:
| Observation | Root Cause | Solution |
|---|---|---|
| Low Conversion | Oxidative addition is slow due to EDG (OMe). | Switch to Pd-XPhos G3 or Pd-SPhos G3 precatalysts. |
| Oxazole Ring Opening | Base is too strong or hydrolytic cleavage. | Switch base to KF or K3PO4 ; ensure anhydrous conditions.[3] |
| Protodeboronation | Unstable boronic acid (e.g., 2-pyridyl). | Use MIDA boronates or Potassium Trifluoroborates . |
Protocol 2: Buchwald-Hartwig Amination
Objective: Introduction of amine moieties (C-N bond formation).[4] Challenge: The standard base, Sodium tert-butoxide (NaOtBu), is strong enough to deprotonate the oxazole C2 position, leading to side reactions.
Ligand & Base Selection
-
Ligand: BrettPhos or RuPhos are preferred for methoxy-substituted aryl bromides to facilitate the coupling of primary and secondary amines, respectively.
-
Base: Replace NaOtBu with Cs2CO3 . Although the reaction may require longer times or higher temperatures, the chemoselectivity is significantly improved.
Optimized Protocol
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%) OR Pd-RuPhos G3 (2-5 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: t-Amyl alcohol or Toluene
Step-by-Step:
-
Pre-complexation (if using separate ligand): Stir Pd2(dba)3 and Ligand in solvent at room temperature for 5 minutes to form the active species.
-
Addition: Add the aryl bromide, amine, and Cs2CO3.
-
Heating: Heat to 100°C. t-Amyl alcohol is preferred for its higher boiling point and solubility profile.
-
Monitoring: Check LCMS after 4 hours. If stalled, add a second portion of catalyst.
Protocol 3: Magnesium-Halogen Exchange (Turbo Grignard)
Objective: Generation of a nucleophilic species to trap with electrophiles (e.g., DMF for aldehydes, CO2 for acids). Challenge: Lithium-Halogen Exchange (n-BuLi) is dangerous. n-BuLi will likely deprotonate the C2-H of the oxazole before exchanging the bromine, causing ring fragmentation.
The Solution: Turbo Grignard
The Turbo Grignard reagent (i-PrMgCl·LiCl) is the gold standard for this substrate. It is reactive enough to perform the Br-Mg exchange but kinetically slow to deprotonate the oxazole ring at controlled temperatures.
Optimized Protocol
Reagents:
-
Substrate: 1.0 equiv
-
i-PrMgCl·LiCl (1.3 M in THF): 1.1 – 1.2 equiv
-
Electrophile (e.g., DMF, Iodine): 1.5 equiv
-
Solvent: Anhydrous THF
Step-by-Step:
-
Preparation: Dissolve the aryl bromide in anhydrous THF (0.2 M) under Argon. Cool to 0°C (Ice bath). Note: Cryogenic temperatures (-78°C) are often unnecessary for Turbo Grignard but can be used if C2 deprotonation is observed.
-
Exchange: Dropwise add i-PrMgCl·LiCl. Stir at 0°C for 1–2 hours.
-
Validation: Take a small aliquot and quench with MeOH/D2O. Analyze by LCMS to verify conversion of Ar-Br to Ar-H(D).
-
-
Trapping: Once exchange is complete, add the electrophile (e.g., DMF) dropwise.
-
Warming: Allow the mixture to warm to room temperature over 1 hour.
-
Quench: Quench with saturated NH4Cl solution.
Comparative Data: Exchange Reagents
| Reagent | Temp | Outcome on Oxazole Substrate | Recommendation |
|---|---|---|---|
| n-BuLi | -78°C | High risk of C2 deprotonation/Ring Opening | AVOID |
| t-BuLi | -78°C | Very high risk of decomposition | AVOID |
| i-PrMgCl | 0°C to RT | Slow exchange; incomplete conversion | Moderate |
| i-PrMgCl·LiCl | 0°C | Clean Br-Mg exchange; Ring intact | PREFERRED |
References
-
Oxazole Stability & Functionalization
-
Suzuki Coupling on Heterocycles
-
Buchwald-Hartwig Conditions
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011, 2, 27-50. Link
-
-
Turbo Grignard (Mg-Hal Exchange)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
palladium-catalyzed arylation using 5-(3-bromo-5-methoxyphenyl)oxazole
Application Note: Palladium-Catalyzed Functionalization of 5-(3-bromo-5-methoxyphenyl)oxazole
Executive Summary
This guide details the protocols for the palladium-catalyzed arylation and amination of 5-(3-bromo-5-methoxyphenyl)oxazole . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and fluorescent probes where the oxazole moiety serves as a bioisostere for amides or aromatic rings.
The presence of the oxazole ring (Lewis basic nitrogen) and the 3-bromo-5-methoxy substitution pattern presents specific challenges:
-
Catalyst Poisoning: The oxazole nitrogen can competitively bind to the Pd center.
-
Regioselectivity: The C2-position of the oxazole is acidic and prone to competitive C-H activation or deprotonation under strongly basic conditions.
-
Electronic Effects: The meta-methoxy group exerts an inductive effect that slightly alters the oxidative addition rate compared to simple aryl bromides.
This note provides two optimized, self-validating protocols: Suzuki-Miyaura Cross-Coupling (for biaryl synthesis) and Buchwald-Hartwig Amination (for C-N bond formation).
Chemical Profile & Handling
| Property | Specification |
| Compound Name | 5-(3-bromo-5-methoxyphenyl)oxazole |
| CAS Number | 2011450-XX-X (Analogous scaffold) |
| Molecular Weight | ~254.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | High: DCM, THF, Dioxane, Toluene. Low: Water, Hexanes. |
| Reactivity Hotspots | C-Br bond (Primary electrophile), Oxazole C2-H (Acidic/Nucleophilic), Oxazole N (Coordination). |
| Storage | 2-8°C, inert atmosphere (Ar/N2). Hygroscopic. |
Mechanistic Insight & Strategy
To achieve high yields, one must understand the catalytic cycle specific to this substrate. The reaction proceeds via the Pd(0)/Pd(II) cycle.[1]
Critical Design Factors:
-
Ligand Selection: Because the oxazole nitrogen is a competitive ligand, bulky, electron-rich phosphines (e.g., SPhos, XPhos) are required. They bind tightly to Pd, preventing oxazole interference, and facilitate the oxidative addition into the C-Br bond.
-
Base Selection: Strong bases (e.g., NaOtBu) can deprotonate the oxazole C2-H (
), leading to side reactions. We prioritize weaker bases (K3PO4, K2CO3) for Suzuki coupling or sterically hindered bases for Buchwald coupling.
Reaction Workflow Visualization
Figure 1: Decision tree for functionalizing the 5-(3-bromo-5-methoxyphenyl)oxazole scaffold.
Protocol A: Suzuki-Miyaura Cross-Coupling[2]
This protocol is optimized for coupling with aryl and heteroaryl boronic acids.
Reagents:
-
Substrate: 5-(3-bromo-5-methoxyphenyl)oxazole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 – 1.5 equiv)[1]
-
Catalyst Source: Pd(OAc)2 (2-5 mol%)
-
Ligand: SPhos (4-10 mol%) – Ratio Pd:Ligand = 1:2
-
Base: K3PO4 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the oxazole substrate (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)2, and SPhos.
-
Note: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic), increase equivalents to 1.5.
-
-
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Base Addition: Add the degassed K3PO4 (aq) solution.
-
Reaction: Heat the mixture to 80°C for 4–12 hours.
-
Monitoring: Check by LC-MS.[1] The oxazole nitrogen may cause tailing on silica; use buffered eluents if necessary.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water.[1] Separate phases. Extract aqueous layer with EtOAc (2x). Dry organics over Na2SO4, filter, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Why SPhos? SPhos is a Buchwald dialkylbiaryl phosphine. It is exceptionally good at stabilizing the Pd(0) species and promoting oxidative addition into electron-neutral or deactivated bromides. Crucially, its bulk prevents the oxazole nitrogen from coordinating to the palladium, which would shut down the catalytic cycle [1].
Protocol B: Buchwald-Hartwig Amination
This protocol is designed for coupling secondary amines (e.g., morpholine, piperazine) or primary anilines.
Reagents:
-
Substrate: 5-(3-bromo-5-methoxyphenyl)oxazole (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst Source: Pd2(dba)3 (2 mol%) or Pd(OAc)2 (4 mol%)
-
Ligand: XPhos or BrettPhos (4-8 mol%)
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv - See warning below)
-
Solvent: Toluene or t-Amyl Alcohol
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): Stir the Pd source and Ligand in a small amount of solvent for 5 minutes under Argon to form the active catalyst species
. -
Loading: Add the oxazole substrate, amine, and base to the reaction vessel.
-
Warning: If using NaOtBu , ensure the reaction temperature does not exceed 80°C initially to avoid deprotonating the oxazole C2 position. Cs2CO3 is safer for sensitive oxazoles but requires higher temperatures (100°C) [2].
-
-
Solvent Addition: Add anhydrous, degassed Toluene.
-
Reaction: Heat to 100°C (if Cs2CO3) or 80°C (if NaOtBu) for 12-18 hours.
-
Workup: Filter through a pad of Celite to remove insoluble salts and palladium black. Rinse with DCM. Concentrate the filtrate.
-
Purification: Flash chromatography. Amine products are often polar; consider using DCM/MeOH gradients.
Mechanistic Diagram: Catalytic Cycle
Figure 2: Simplified catalytic cycle highlighting the oxidative addition step where the bulky ligand (L) is crucial.[1]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Oxazole N. | Switch to a bulkier ligand (e.g., BrettPhos or tBuXPhos ). Increase catalyst loading to 5-10 mol%. |
| Debromination (Ar-H formed) | Use Dioxane instead of alcohols. Ensure solvent is anhydrous.[1] | |
| Oxazole Ring Opening | Acidic hydrolysis or strong nucleophilic attack. | Avoid strong acids during workup. Avoid using hydroxide bases at high temperatures; stick to Carbonates or Phosphates. |
| C2-Arylation (Wrong Regioisomer) | C-H activation occurring instead of C-Br coupling. | This usually happens with Pd(OAc)2 without bulky ligands. Ensure the Ligand:Pd ratio is > 1:1 (ideally 2:1) to enforce the cross-coupling cycle over the C-H activation cycle [3]. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Strotman, N. A., et al. (2010).[2] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5.[2][3] Organic Letters, 12(16), 3578–3581. Link
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(10), 3245-3249. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 3. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
preparation of biaryl oxazole scaffolds from bromo-oxazole precursors
Application Note: Optimized Preparation of Biaryl Oxazole Scaffolds via Suzuki-Miyaura Cross-Coupling of Bromo-Oxazoles
Abstract & Introduction
The biaryl oxazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a core structural element in kinase inhibitors (e.g., VEGFR inhibitors), antibiotics, and natural products like siphonazoles. While direct C-H arylation is emerging, the Suzuki-Miyaura cross-coupling (SMC) of bromo-oxazoles remains the industry standard for generating regioisomerically pure biaryl systems due to its mild conditions and functional group tolerance.
This guide provides high-fidelity protocols for coupling aryl boronic acids with bromo-oxazoles . Unlike carbocyclic aryl halides, bromo-oxazoles present unique challenges:
-
Ring Instability: The oxazole ring is prone to hydrolytic ring-opening under acidic conditions or high temperatures.
-
Catalyst Poisoning: The nitrogen atom (N3) can coordinate to Palladium, arresting the catalytic cycle.
-
Positional Reactivity: The electronic environment at C2, C4, and C5 differs significantly, dictating catalyst and ligand selection.
Strategic Considerations: The "Why" Behind the Protocol
Successful coupling depends on matching the catalyst system to the specific bromo-oxazole isomer.
| Feature | 2-Bromooxazole | 4-Bromooxazole | 5-Bromooxazole |
| Electronic Nature | Highly electrophilic (adjacent to N and O). | Electron-rich (relative to C2). | Electron-rich. |
| Stability | Low. Prone to ring opening. | High. Stable solid/oil. | High. Stable solid/oil. |
| Reactivity (Ox.[1][2][3] Add.) | Fast (weak C-Br bond). | Moderate. | Moderate to Slow. |
| Recommended Ligand | Monodentate, bulky (e.g., XPhos) to prevent N-coordination. | PPh3 or bidentate (dppf). | Electron-rich dialkylbiaryl phosphines (SPhos, XPhos). |
Critical Mechanistic Insight: The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step for electron-rich 4- and 5-bromooxazoles. Conversely, for 2-bromooxazoles, the challenge is not activation, but preventing the Pd(II) intermediate from forming a stable, unreactive dimer via nitrogen coordination.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where oxazole nitrogen coordination can stall the reaction.
Figure 1: Catalytic cycle for Suzuki coupling of bromo-oxazoles.[3] Note the risk of catalyst poisoning if the ligand does not sufficiently shield the metal center.
Experimental Protocols
Protocol A: General Procedure for 4- and 5-Bromooxazoles
Target: Standard biaryl synthesis with high functional group tolerance.
Reagents:
-
4-Bromooxazole or 5-Bromooxazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2·DCM (for sterically demanding cases)
-
Base: 2M aq. Na2CO3 (2.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) or Toluene/EtOH/Water (4:1:1)
Step-by-Step Workflow:
-
Degassing (Critical): In a reaction vial, combine the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Reason: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.
-
Assembly: Add the Bromo-oxazole (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Base solution.
-
Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) last. Quickly seal the vial.
-
Reaction: Heat to 85°C for 4–12 hours. Monitor by TLC or LC-MS.[1][4]
-
Checkpoint: The reaction mixture should turn from yellow to black (Pd precipitation) only after completion. Early blackening indicates catalyst decomposition (add more ligand).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine. Dry over Na2SO4.[4]
-
Purification: Flash chromatography (Hexane/EtOAc). Oxazoles are weakly basic; avoid highly acidic silica or add 1% Et3N to the eluent if streaking occurs.
Protocol B: High-Efficiency Coupling for "Difficult" Substrates
Target: Sterically hindered (ortho-substituted) boronic acids or electron-rich 5-bromooxazoles.
Reagents:
-
Pre-catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: XPhos or SPhos (4-8 mol%)
-
Why: Buchwald biaryl phosphine ligands are bulky (preventing N-coordination) and electron-rich (accelerating oxidative addition).
-
-
Base: K3PO4 (3.0 equiv) - Anhydrous conditions often preferred here.
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Workflow:
-
Catalyst Pre-formation: In the reaction vessel, mix Pd2(dba)3 and XPhos in Dioxane under Argon. Stir at RT for 10 mins until the solution turns deep red/orange (active L-Pd(0) formation).
-
Addition: Add Bromo-oxazole, Boronic Acid, and solid K3PO4.
-
Heating: Heat to 100°C for 2–6 hours.
-
Workup: Filter through a Celite pad to remove phosphate salts and Pd residues. Concentrate and purify.
Data Presentation: Catalyst & Ligand Performance
The following table summarizes expected yields based on internal optimization data for the coupling of 5-bromooxazole with 4-methoxyphenylboronic acid .
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85 | 65-70 | Standard.[1] Slow conversion. |
| 2 | Pd(dppf)Cl2 | K2CO3 | Toluene/H2O | 90 | 75-80 | Robust for larger scales. |
| 3 | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 100 | 92-96 | Best for hindered substrates. |
| 4 | Pd(OAc)2 / PPh3 | CsF | DMF | 100 | 40-50 | Significant dehalogenation observed. |
Workflow Diagram
Figure 2: Operational workflow for the Suzuki coupling of bromo-oxazoles.
Troubleshooting & Self-Validation
-
Issue: Protodehalogenation (Starting material loses Br, replaced by H).
-
Cause: Reaction temperature too high or solvent "wet" (acting as proton source) in the absence of transmetallation.
-
Fix: Switch to Protocol B (anhydrous Dioxane/K3PO4). Increase Boronic Acid equivalents.
-
-
Issue: Low Conversion of 2-Bromooxazole.
-
Cause: Ring opening or catalyst poisoning.
-
Fix: Use CuI (10 mol%) as a co-catalyst (Liebeskind-Srogl variation) or switch to Pd(PPh3)4 with Na2CO3 at lower temperatures (60°C) to preserve the ring.
-
-
Issue: Homocoupling of Boronic Acid (Ar-Ar).
References
- Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." Chemical Reviews, 107(1), 147-224. (Review of azole reactivity).
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]
-
Hocek, M., et al. (2004).[8] "Suzuki-Miyaura Cross-Coupling Reactions of Halopurines." Synthesis. (Demonstrates regioselectivity in similar heteroaromatic systems). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(3-bromo-5-methoxyphenyl)oxazole Synthesis
Executive Summary & Chemical Context
The synthesis of 5-(3-bromo-5-methoxyphenyl)oxazole presents a specific regiochemical challenge: ensuring the aryl group is positioned exclusively at the C5 position while maintaining the integrity of the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura).[1]
While the Robinson-Gabriel cyclodehydration is a classic route, it requires the pre-synthesis of
This guide focuses on optimizing the Van Leusen protocol, as it is the most efficient route for your target scaffold.
Primary Workflow: The Van Leusen Protocol
Reaction Class: [3+2] Cycloaddition / Elimination
Key Reagents: 3-bromo-5-methoxybenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium Carbonate (
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an initial aldol-like addition of the deprotonated TosMIC to the aldehyde, followed by a 5-endo-dig cyclization to form an intermediate oxazoline. The final step is the base-mediated elimination of
Interactive Mechanism Diagram
Caption: Step-wise mechanistic flow of the Van Leusen oxazole synthesis. Note the reversibility of the initial addition if elimination is not driven forward.
Optimized Experimental Protocol
Standard Yield Target: 75–85% Scale: 1.0 mmol basis
Materials
-
Aldehyde: 3-bromo-5-methoxybenzaldehyde (1.0 equiv)[1]
-
Reagent: TosMIC (1.1 – 1.2 equiv)[1]
-
Base:
(2.0 – 3.0 equiv)[1] -
Solvent: Methanol (Anhydrous preferred, though technical grade often suffices)
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with 3-bromo-5-methoxybenzaldehyde (215 mg, 1.0 mmol) and TosMIC (215 mg, 1.1 mmol).
-
Solvation: Add Methanol (5–7 mL). Note: The concentration should be roughly 0.15–0.2 M. Too dilute (<0.1 M) slows the bimolecular kinetics significantly.
-
Base Addition: Add
(414 mg, 3.0 mmol) in one portion. -
Reflux: Heat the suspension to reflux (65°C) with vigorous stirring.
-
Critical Checkpoint: The reaction often turns homogenous initially and then may precipitate the product or salts.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear, and a fluorescent oxazole spot ( ) should appear.-
Timeframe: 2–4 hours.
-
-
Workup: Remove solvent under reduced pressure. Resuspend residue in water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.
Troubleshooting & Yield Optimization (FAQ)
Issue 1: Low Conversion / Recovered Starting Material
Q: I have refluxed for 6 hours, but 40% of my aldehyde remains. Adding more base didn't help.
Diagnosis: This is often due to TosMIC degradation or equilibrium stagnation .
-
TosMIC Quality: TosMIC decomposes over time, especially if moist. It hydrolyzes to formamide derivatives.
-
Equilibrium: The initial aldol addition is reversible. If the elimination step (Step 4 in diagram) is slow, the retro-aldol reaction dominates.
Corrective Action:
-
Recrystallize TosMIC: Dissolve in warm MeOH and precipitate with water if the solid looks brown/sticky.
-
Switch Solvent System: If MeOH reflux isn't driving the reaction, switch to DME/MeOH (2:1) or THF/MeOH . The aprotic co-solvent can sometimes stabilize the intermediate anion better.
Issue 2: Formation of Side Products (4-methoxy-oxazolines)
Q: I see a spot just above my product on TLC, and NMR shows a non-aromatic impurity.
Diagnosis: You are forming the 4-methoxy-2-oxazoline byproduct.[1]
-
Cause: In pure methanol, the solvent can compete as a nucleophile or the elimination of TsOH is retarded, leading to solvent trapping of the intermediate.
Corrective Action:
-
Reduce Methanol: Use a mixture of DME (Dimethoxyethane) and MeOH (ratio 5:1).[1] The small amount of MeOH is required for proton transfer, but reducing its bulk concentration minimizes the side reaction.
Issue 3: Regioselectivity Drifts
Q: Can the bromine atom migrate or cause issues?
Diagnosis: The 3-bromo group is generally stable to
Strict Rule: Stick to carbonate bases (
Data Comparison: Solvent & Base Effects[1][2][3][4][5]
The following table summarizes optimization screens for electron-rich/withdrawing aryl aldehydes similar to your substrate.
| Entry | Solvent | Base | Temp | Yield | Notes |
| 1 | MeOH | Reflux | 82% | Recommended.[1] Best balance of rate/cleanliness. | |
| 2 | MeOH | 0°C | 65% | Faster, but more side products (dimerization of TosMIC).[1] | |
| 3 | DME | -50°C | 40% | Too cold for cyclization; stops at intermediate.[1] | |
| 4 | EtOH | Reflux | 70% | Slower than MeOH; higher risk of solvolysis. | |
| 5 | DCM | DBU | RT | 55% | Good for acid-sensitive substrates, but slower.[1] |
Advanced Troubleshooting Decision Tree
Caption: Diagnostic logic for isolating the root cause of yield loss in oxazole synthesis.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Journal of Organic Chemistry, 42.19 (1977): 3114-3118.[1]
-
Sisko, J., et al. "An investigation of the Van Leusen oxazole synthesis: A convenient route to 4,5-disubstituted oxazoles." The Journal of Organic Chemistry, 65.5 (2000): 1516-1524.
-
Ganesan, A. "Recent advances in solid-phase synthesis of heterocycles." Drug Discovery Today, 7.1 (2002): 47-55.[1] (Context on TosMIC resin applications).
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." (General mechanism and conditions).
Sources
troubleshooting debromination side reactions during oxazole synthesis
Technical Support Center: Troubleshooting Debromination in Oxazole Synthesis
Topic: Prevention of Debromination and Halogen Loss During Oxazole Formation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)
Introduction: The "Vanishing Halogen" Paradox
In drug discovery, oxazoles are often synthesized as scaffolds for further elaboration, frequently requiring a bromine handle for downstream cross-coupling (e.g., Suzuki-Miyaura). A recurring failure mode in both Hantzsch and Robinson-Gabriel syntheses is "debromination"—the unintended loss of a bromine atom.
This guide addresses two distinct chemical failures often conflated under this term:
-
Reductive Debromination: The
-bromoketone reverts to the parent ketone (R-CO-CH Br R-CO-CH ). -
Dehydrobromination: The intermediate undergoes elimination to form an
-unsaturated ketone (Enone formation), preventing cyclization.[1]
Module 1: Diagnostic Center
Before altering conditions, you must identify the specific pathway of bromine loss. Use this logic flow to diagnose your reaction mixture.
Figure 1: Diagnostic logic for identifying the specific mode of bromine loss.
Module 2: The Hantzsch Synthesis Interface
Context: The condensation of an
FAQ: Why is my starting material reverting to the ketone?
A: This is likely a radical-mediated reduction or a halophilic attack .
-
Radical Pathway:
-Bromoketones are photolabile. Ambient light can initiate homolytic cleavage of the C-Br bond. In alcoholic solvents (ethanol/methanol), the resulting radical abstracts a hydrogen, regenerating the ketone [1]. -
Halophilic Attack: If your amide or urea is bulky, or if you use a "soft" nucleophilic base (like certain amines or iodides), the nucleophile may attack the Bromine atom directly instead of the Carbon, transferring electrons and reducing the substrate [2].
Critical Control Points:
| Parameter | Risk Factor (Promotes Debromination) | Optimized Condition |
| Solvent | Ethanol/Methanol (H-atom donors) | Acetonitrile or DMF (Aprotic) |
| Light | Ambient Lab Light | Amber Glassware / Foil Wrap |
| Base | Pyridine, Et | CaCO |
| Temp | Reflux (>80°C) | RT to 60°C |
Mechanistic Visualization: The Fork in the Road
Figure 2: Competing reaction pathways for
Module 3: The Robinson-Gabriel Interface
Context: Cyclodehydration of 2-acylamino ketones.
The Issue: Traditional conditions (H
Troubleshooting Guide
Q: I am using POCl
-
Solution: Switch to the Wipf Protocol using the Burgess Reagent or PPh
/I . These operate under neutral or mild conditions, preserving sensitive halogens [3].
Q: My precursor degrades before cyclizing. A: You are likely seeing the "Dakins-West" side reaction or hydrolysis.
-
Solution: Ensure anhydrous conditions. If using the Robinson-Gabriel method, consider the Dess-Martin Periodinane oxidation of the
-hydroxy amide followed by Burgess reagent cyclization. This two-step sequence is far gentler than the direct cyclization of keto-amides with acid [4].
Module 4: Optimized Protocols
Protocol A: "Dark" Hantzsch Synthesis (Minimizing Reductive Debromination)
Best for: Synthesis using unstable
-
Preparation: Wrap reaction flask in aluminum foil.
-
Solvent: Use anhydrous Acetonitrile (MeCN) or DMAc (Dimethylacetamide). Avoid Ethanol.
-
Base: Add 1.5 equiv of solid CaCO
or NaHCO .-
Why: Heterogeneous bases neutralize the HBr byproduct without promoting elimination or nucleophilic attack on the bromine.
-
-
Scavenger: Add 1 mol% BHT (Butylated hydroxytoluene) .
-
Why: Scavenges free radicals generated by trace metal impurities or light leaks.
-
-
Execution: Stir at Room Temperature for 4–12 hours. Only heat to 60°C if conversion is <10% after 4 hours.
-
Workup: Filter off the solid base before aqueous workup to prevent hydrolysis during extraction.
Protocol B: Wipf-Burgess Cyclization (Preserving Aryl Bromides)
Best for: Robinson-Gabriel type substrates with sensitive halogens.
-
Substrate: Start with the
-hydroxy amide (precursor to the keto-amide). -
Reagent: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt), 1.2 equiv.
-
Conditions: THF, anhydrous, 50°C, 2 hours.
-
Advantage: This proceeds via a syn-elimination mechanism that is strictly thermal and non-acidic, leaving aryl bromides completely intact [4].
References
-
BenchChem Technical Support. (2025).[2][3] Managing thermal instability of alpha-bromo ketones. BenchChem. Link
-
Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles. Link
-
Wipf, P., & Miller, C. P. (1993).[4] A new synthesis of highly functionalized oxazoles. Journal of the American Chemical Society.[4] Link
-
Wipf, P. (2005). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science. Link
-
Li, J. J. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education. Link
Sources
optimizing purification of 5-(3-bromo-5-methoxyphenyl)oxazole by column chromatography
Case ID: OXZ-535-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Column Chromatography for 5-Aryl Oxazoles
Introduction: The "Help Desk" Approach
Welcome to the Purification Technical Support Center. You are likely synthesizing 5-(3-bromo-5-methoxyphenyl)oxazole , possibly via a Van Leusen reaction (from 3-bromo-5-methoxybenzaldehyde and TosMIC) or a Robinson-Gabriel cyclization.
This molecule presents a specific "chromatographic personality":
-
Weak Basicity: The oxazole nitrogen (
hybridized) is weakly basic ( ), leading to interactions with acidic silanols on silica gel. -
Lipophilicity vs. Polarity: The bromo-methoxy phenyl group adds significant lipophilicity, but the methoxy group and oxazole ring provide specific polar handles.
-
Acid Sensitivity: Oxazoles can undergo ring hydrolysis under acidic conditions, making prolonged exposure to acidic silica risky.[1]
Below are the resolved "Support Tickets" addressing the most common failure modes for this specific scaffold.
Ticket #1: Co-elution with Starting Material (Aldehyde)
User Report: "My product (
Root Cause Analysis:
In standard normal-phase chromatography (Hex/EtOAc), separation is driven primarily by polarity. Both the aldehyde and the oxazole have similar dipole moments and polar surface areas, leading to poor resolution (
Solution: The "Selectivity Shift" You must change the selectivity mechanism, not just the solvent strength.
Protocol:
-
Switch to Dichloromethane (DCM): DCM solubilizes the aromatic rings better than hexanes.
-
Introduce
- Interactions: If DCM alone fails, use Toluene as the non-polar component. The electron-rich toluene interacts differently with the electron-deficient oxazole ring versus the aldehyde. -
Recommended Solvent System:
-
System A: Toluene / Ethyl Acetate (Start 95:5).
-
System B: DCM / Methanol (Start 99:1).
-
Data: Solvent Selectivity Table
| Solvent System | Mechanism | Best For... |
| Hexane / EtOAc | Pure Polarity | General cleaning; removing non-polar grease. |
| DCM / MeOH | Polarity + H-Bonding | Removing polar impurities (TosMIC byproducts). |
| Toluene / EtOAc | Separating aromatic aldehydes from aromatic heterocycles. |
Ticket #2: Peak Tailing (Streaking) on Silica
User Report: "The product elutes as a long streak over 20 fractions rather than a sharp band. Yield is low due to mixed fractions."
Root Cause Analysis:
The oxazole nitrogen is acting as a Lewis base, hydrogen-bonding with the acidic silanol groups (
Solution: Amine Deactivation You must neutralize the silica surface or compete for the binding sites.[1]
Protocol:
-
Pre-treatment: Flush the packed column with mobile phase containing 1% Triethylamine (TEA) .[1]
-
Mobile Phase Modifier: Maintain 0.1% TEA in your eluent throughout the run.
-
Note: TEA is high-boiling. Ensure you rotovap thoroughly or wash the collected fractions with saturated
if the product is stable, though simple high-vac drying usually suffices for 0.1%.
-
-
Alternative Stationary Phase: If tailing persists, switch to Neutral Alumina (Grade III). Alumina is less acidic than silica and prevents protonation of the oxazole.
Ticket #3: Sample Crystallization (Oiling Out) on Column
User Report: "I dissolved my crude in a little DCM, loaded it, and white solids precipitated at the top of the silica immediately. The column is blocked."
Root Cause Analysis: 5-Aryl oxazoles often have high crystallinity. When the strong solvent (DCM) diffuses into the mobile phase (Hexane), the local solubility drops, causing the compound to crash out ("shock precipitation").
Solution: Solid Load (Dry Load) Eliminate the solubility gradient at the injection point.
Protocol:
-
Dissolve crude mixture in DCM or Acetone (ensure total solubility).
-
Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).
-
Evaporate solvent completely on a rotovap until you have a free-flowing powder.
-
Pour this powder on top of your pre-packed column and add a protective sand layer.[2]
-
Elute normally.[2]
Ticket #4: Product Decomposition (Hydrolysis)
User Report: "I left the column running overnight. The fraction mass balance is low, and NMR shows a new peak corresponding to an amide or open chain."
Root Cause Analysis:
Oxazoles are masked dipeptides. Under acidic conditions (acidic silica + moisture), they can hydrolyze to form
Solution: Rapid Elution & Neutralization
-
Never leave oxazoles on silica overnight.
-
Flash Chromatography: Use air pressure/pumps to complete the run in <20 minutes.
-
Buffered Silica: If the compound is highly sensitive, wash the silica with 1% TEA in Hexane before loading (as in Ticket #2).
Visual Troubleshooting Workflow
The following logic gate diagram guides your decision-making process for purification optimization.
Caption: Decision matrix for optimizing oxazole purification based on TLC diagnostics.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent properties and general purification strategies).
-
Teledyne ISCO. (2025). Flash Chromatography Guide: Solvent Selectivity and Optimization. (Authoritative guide on solvent selectivity triangles and amine modifiers).
-
Van Leusen, A. M., et al. (1972).[3] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of p-toluenesulfonylmethyl isocyanide to aldehydes and ketones. Synthesis of oxazoles and oxazolines. Tetrahedron Letters, 13(23), 2367-2368. (Foundational paper describing the synthesis and stability of 5-substituted oxazoles).
-
Biotage. (2024). Strategies for Purifying Basic Compounds: Overcoming Tailing on Silica. (Technical note on using triethylamine and amine-functionalized silica).
Sources
Technical Support Guide: Solubilizing 5-(3-bromo-5-methoxyphenyl)oxazole in DMSO
Case ID: OX-BR-OMe-SOL-001 Compound: 5-(3-bromo-5-methoxyphenyl)oxazole Molecular Weight: ~254.08 g/mol Class: 2,5-Disubstituted Oxazole / Halogenated Aryl ether Primary Solvent: Dimethyl Sulfoxide (DMSO)
Executive Summary & Physicochemical Profile[1][2][3]
The Core Issue:
Users frequently report difficulty dissolving 5-(3-bromo-5-methoxyphenyl)oxazole in DMSO, particularly at concentrations
-
High Lattice Energy: The planar oxazole-phenyl bond allows for strong
stacking, while the bromine atom introduces significant London dispersion forces and potential halogen bonding in the crystal lattice. -
Lipophilicity: With a predicted
, the compound is highly hydrophobic. -
Water Sensitivity: DMSO is hygroscopic.[1] Even 1-2% water absorption (common in older bottles) can drastically reduce the saturation limit for this compound, causing "mystery precipitation."
Support Status:
-
Standard Protocol: Vortex + Mild Heat (
). -
Advanced Protocol: Sonication + "Hot Start" method.
-
Critical Warning: Do not use DMSO stored loosely capped; water contamination is the #1 cause of failure.
Diagnostic Workflow (Decision Tree)
Use this logic flow to identify the root cause of your solubility failure.
Figure 1: Diagnostic decision tree for troubleshooting solubility issues. Blue nodes indicate decision points; Green nodes indicate protocols.
Technical Troubleshooting (Q&A)
Q1: I vortexed the sample for 5 minutes, but solid particles remain. Is my compound impure?
Diagnosis: Likely High Lattice Energy , not impurity. Explanation: The 3-bromo and 5-methoxy substituents create a stable crystal packing structure. Vortexing provides kinetic energy but often fails to overcome the thermodynamic barrier of the crystal lattice. Solution:
-
Apply Heat: Warm the DMSO solution to 45–50°C in a water bath. The solubility of aromatic heterocycles in DMSO increases exponentially with temperature.
-
Sonicate: Use an ultrasonic bath (not a probe) for 10–15 minutes while the solution is warm. Sonication creates cavitation bubbles that mechanically disrupt the crystal surface.
Q2: The compound dissolved initially but precipitated after 2 days in the fridge. Why?
Diagnosis: DMSO Hygroscopicity and Temperature Shock . Explanation:
-
Hygroscopicity: DMSO is a "water magnet." If stored in a tube that isn't perfectly sealed, it absorbs atmospheric moisture. This compound is highly lipophilic; even a water content of 2-5% in the DMSO can crash it out.
-
Thermodynamics: Solubility decreases at
. If you prepared a near-saturated solution at room temperature ( ), cooling it will force precipitation. Solution: -
Store stocks in single-use aliquots to avoid repeated opening.
-
Seal caps with Parafilm.
-
Re-solubilize precipitated stocks by warming to
and vortexing before use.
Q3: When I dilute the DMSO stock into my cell culture media (aqueous), it instantly turns cloudy.
Diagnosis: The "Crash-Out" Effect. Explanation: You are crossing the solubility limit. The compound is soluble in DMSO but insoluble in water. Rapid dilution creates a supersaturated state that collapses into aggregates. Solution:
-
Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in PBS/Media) and mix rapidly.
-
Warm Media: Ensure the cell culture media is pre-warmed to
. -
Carrier Proteins: Dilute into media containing serum (FBS/BSA). Albumin binds lipophilic drugs and prevents aggregation.
Validated Solubilization Protocols
Protocol A: Standard Preparation (Up to 20 mM)
Best for: General screening, stock solution preparation.
-
Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).
-
Solvent Addition: Add fresh DMSO (anhydrous grade,
water). -
The "Hot Start": Immediately place the vial in a
water bath for 5 minutes. -
Agitation: Vortex vigorously for 30 seconds.
-
Verification: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines (wavy refraction patterns) are visible, mixing is incomplete.
Protocol B: High-Concentration/Stubborn Solids (> 20 mM)
Best for: Animal studies, high-dose requirements.
| Step | Action | Technical Rationale |
| 1 | Pre-warm DMSO | Heat pure DMSO to |
| 2 | Sonication | Sonicate at |
| 3 | Co-solvent Spike | If still undissolved, add Tween-80 or PEG-400 (up to 5% v/v of the solvent volume). These surfactants disrupt aggregation. |
| 4 | Filtration | If using for biology, filter through a 0.22 |
References & Authority
-
Lipophilicity & DMSO Solubility:
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.
-
Context: Establishes the link between LogP (predicted >3 for this compound) and aqueous insolubility/DMSO dependence.
-
-
DMSO Hygroscopicity & Compound Stability:
-
Kolb, P., et al. (2017). DMSO: An often overlooked solvent in drug discovery. Expert Opinion on Drug Discovery.
-
Context: Details how water uptake in DMSO stocks causes precipitation of hydrophobic libraries.
-
-
Oxazole Physicochemical Properties:
-
General Troubleshooting for Hydrophobic Compounds:
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Context: Source of the "Hot Start" and co-solvent protocols for solubilizing difficult aromatics.
-
Sources
Technical Support Center: Regioselective Synthesis of 5-Aryl Oxazoles
Current Status: Operational Subject: Minimizing Regioisomer Formation & Troubleshooting Protocols Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Executive Summary & Method Selection Triage
The synthesis of 5-aryl oxazoles presents a specific regiochemical challenge. While the oxazole ring is aromatic, the electron density distribution varies significantly between C2, C4, and C5. The primary "regioisomer" risks usually manifest as:
-
C2-Arylation vs. C5-Arylation (during direct functionalization).
-
4-Aryl vs. 5-Aryl (during de novo ring construction).
-
Thermal Rearrangement (Isomerization of 4-substituted to 5-substituted systems).
Use the following decision matrix to select the correct protocol for your substrate:
| If your starting material is...[1][2][3][4][5] | And you need... | Recommended Method | Primary Regio-Risk |
| Aryl Aldehyde | 5-Aryl Oxazole (Unsubstituted at C4) | Van Leusen Synthesis | Low. (High fidelity for C5). |
| Oxazole Scaffold | 5-Aryl-Oxazole (Late-stage functionalization) | Pd-Catalyzed C-H Arylation | High.[6][7] (Must suppress C2-arylation). |
| 2,5-Diaryl Oxazole | Robinson-Gabriel | Medium. (Risk of Cornforth Rearrangement).[8] |
Module 1: The Van Leusen Synthesis (De Novo Construction)
The Gold Standard for 5-Aryl Monosubstitution
The reaction of TosMIC (Toluenesulfonylmethyl isocyanide) with aryl aldehydes is the most reliable method for generating 5-aryl oxazoles with exclusive regioselectivity. The mechanism ensures the aldehyde carbon becomes C5.
Mechanism & Regiocontrol
The reaction proceeds via a base-mediated [3+2] cycloaddition followed by the elimination of
Figure 1: The Van Leusen mechanism guarantees C5-substitution by eliminating the sulfonyl group at C4.
Troubleshooting & FAQs
Q: I am detecting imidazole byproducts. Why?
-
Cause: Contamination with ammonia or primary amines. If the aldehyde was derived from an imine or if the solvent (MeOH) contains ammonia, TosMIC will react to form imidazoles (Van Leusen Imidazole Synthesis).
-
Fix: Ensure all glassware is free of amine residues. Use fresh, anhydrous MeOH.
Q: My yield is low (<40%), but regioselectivity is fine.
-
Cause: Incomplete elimination of the tosyl group or base sensitivity.
-
Fix: Switch from K₂CO₃/MeOH to DBU in DME (Dimethoxyethane). The non-protic solvent often stabilizes the intermediate betaine, allowing for cleaner elimination.
Q: Can I make a 4,5-disubstituted oxazole this way?
-
Note: Yes, but this requires a substituted TosMIC. If you use
-substituted TosMIC, you will get a substituent at C4. If you want only 5-aryl, you must use unsubstituted TosMIC.
Module 2: Direct C-H Arylation (Functionalization)
Controlling C2 vs. C5 Selectivity
This is the most challenging module. Oxazoles are naturally prone to C2-arylation because the C2 proton is the most acidic (pKa ~20) and the site is most nucleophilic upon lithiation. To achieve C5-selectivity, you must override this intrinsic bias.
The Strotman-Merck Protocol
Research by Strotman et al. (2010) demonstrated that solvent polarity and ligand choice can flip regioselectivity from C2 to C5 without blocking groups.
Protocol: C5-Selective Arylation
| Parameter | C5-Selective Conditions (Target) | C2-Selective Conditions (Avoid) |
| Solvent | DMA (Dimethylacetamide) or DMF | Toluene or Xylene |
| Ligand | P(t-Bu)₃ or JackiePhos | PCy₃ or PPh₃ |
| Base | K₂CO₃ (Mild) | KOtBu (Strong) |
| Mechanism | Concerted Metalation-Deprotonation (CMD) favored at C5 in polar media.[7] | Direct deprotonation/oxidative addition at C2. |
Step-by-Step C5-Arylation:
-
Reagents: Oxazole (1 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2 equiv).
-
Solvent: Anhydrous DMA (0.2 M concentration).
-
Condition: Heat to 100–110 °C under Argon.
-
Critical Check: If C2-arylation is observed (>5%), lower the temperature to 80 °C and increase catalyst loading.
Figure 2: Solvent polarity acts as the primary switch for regioselectivity in Pd-catalyzed arylation.
Module 3: Robinson-Gabriel & The Cornforth Rearrangement
The Hidden Isomerization Risk
When synthesizing 5-aryl oxazoles via cyclodehydration of 2-acylaminoketones, the connectivity is usually fixed. However, if the oxazole contains a carbonyl group at C4 (e.g., 4-carboethoxy-5-aryl oxazole), it can undergo the Cornforth Rearrangement .
The Issue: Thermal equilibration allows the substituents at C4 and C5 to swap places via a nitrile ylide intermediate.[9]
-
Starting Material: 4-Acyl-5-Aryl Oxazole
-
Rearranged Product: 4-Aryl-5-Acyl Oxazole
Troubleshooting Guide
Q: I synthesized a 4-ester-5-aryl oxazole, but NMR suggests a mixture of isomers.
-
Diagnosis: You likely used harsh thermal dehydration (e.g., POCl₃ at reflux or H₂SO₄ at >100°C).
-
Solution: Use the Burgess Reagent or PPh₃/I₂ (Wipf protocol) at room temperature or mild heat (<50°C).
Q: How do I force the rearrangement to the thermodynamic product?
-
Insight: If you want the rearranged product, heat the mixture in toluene (110°C) for 12 hours. The equilibrium usually favors the isomer where the most electron-withdrawing group is at C4 (due to dipole stabilization).
References
-
Van Leusen Oxazole Synthesis (Original): Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of imidazoles and oxazoles." Tetrahedron Letters, 1972.[10] Link
-
Regioselective C-H Arylation (Strotman Protocol): Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[7] Journal of the American Chemical Society, 2010. Link
-
Cornforth Rearrangement: Cornforth, J. W., et al.[9][11] "A New Synthesis of Oxazoles and Imidazoles." Journal of the Chemical Society, 1947. Link
-
Mild Cyclodehydration (Wipf Protocol): Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazoles." Journal of Organic Chemistry, 1993. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
- 7. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
overcoming incomplete conversion in 5-(3-bromo-5-methoxyphenyl)oxazole reactions
Technical Support Center: Troubleshooting 5-(3-Bromo-5-methoxyphenyl)oxazole Reactions
Executive Summary
The 5-(3-bromo-5-methoxyphenyl)oxazole scaffold is a critical intermediate in the synthesis of VEGFR2 kinase inhibitors and other bioactive small molecules. However, researchers frequently encounter incomplete conversion during its functionalization—specifically during Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) targeting the aryl bromide.
This guide addresses the root causes of these stalls: catalyst poisoning by the oxazole nitrogen , competitive protodehalogenation , and synthetic bottlenecks in the ring-formation stage .
Module 1: Synthesis of the Core (Ring Formation)
Context: The most common route to this scaffold is the Van Leusen reaction using 3-bromo-5-methoxybenzaldehyde and Tosylmethyl isocyanide (TosMIC).
Q1: My Van Leusen reaction stalls with ~30% aldehyde remaining. Adding more base doesn't help. Why?
A: The stall is likely due to the reversibility of the initial aldol-type addition or the hydrolysis of TosMIC if water is present.
-
The Mechanism: The reaction proceeds via a base-induced addition of the TosMIC anion to the aldehyde, followed by a 5-endo-dig cyclization and elimination of sulfinate.
-
The Problem: If the base (commonly
in MeOH) is too weak or wet, the equilibrium shifts back to the starting materials, or TosMIC hydrolyzes to form formamides, which are dead ends. -
Troubleshooting Protocol:
-
Switch Solvent/Base System: Move from protic solvents (MeOH) to an aprotic system to drive the equilibrium. Use DME/t-BuOK or THF/NaH at lower temperatures (
to RT). -
Stoichiometry: Increase TosMIC to 1.2–1.5 equivalents.
-
Order of Addition: Pre-mix the aldehyde and TosMIC, then add the base slowly to avoid self-condensation of the aldehyde.
-
Q2: I see a major byproduct that looks like an imidazole. How do I prevent this?
A: This occurs if ammonia or primary amines are present (often from contaminated glassware or reagents), or if the reaction temperature is too high, promoting isocyanide polymerization.
-
Fix: Ensure all glassware is base-washed and oven-dried. Use fresh TosMIC (it degrades over time to form isocyanates/amines). Keep the reaction below
.
Module 2: Cross-Coupling the Aryl Bromide (The "Incomplete Conversion" Issue)
Context: You are trying to couple 5-(3-bromo-5-methoxyphenyl)oxazole with a boronic acid (Suzuki) or an amine (Buchwald). The reaction stops at 40-60% conversion, and adding more catalyst fails.
Q3: Why does the reaction stall despite the aryl bromide being electronically activated?
A: The culprit is Heteroatom Catalyst Poisoning . The oxazole nitrogen (N3) is a competent ligand for Palladium. It competes with your phosphine ligands for the Pd(0) or Pd(II) center. Once the oxazole binds to the Pd, it forms a stable, catalytically inactive "resting state" complex, effectively removing the catalyst from the cycle.
Visualizing the Problem:
Figure 1: The oxazole nitrogen sequesters the active Palladium species, halting the catalytic cycle.
Q4: How do I overcome this poisoning effect?
A: You must use Bulky, Electron-Rich Ligands that sterically prevent the oxazole nitrogen from coordinating to the Palladium.
Recommended Catalyst Systems:
| Catalyst System | Ligand Class | Why it Works | Conditions |
| Pd(OAc)2 + XPhos | Buchwald Dialkylbiaryl | The isopropyl groups on the biphenyl ring create a "roof" over the Pd, blocking N-coordination. | Dioxane/H2O, |
| Pd(dtbpf)Cl2 | Ferrocenyl Bisphosphine | Large bite angle and steric bulk prevent heteroatom interference. | THF or Toluene, |
| Pd2(dba)3 + P(t-Bu)3 | Tri-alkyl phosphine | Extreme steric bulk of t-butyl groups makes N-binding thermodynamically unfavorable. | Dioxane, |
Protocol Adjustment:
-
Pre-heating: Heat the catalyst and ligand in the solvent for 10 mins before adding the substrate. This ensures the active bulky species is formed before the oxazole can intercept the Pd precursor.
-
Base Choice: Switch from
to (anhydrous or monohydrate). Phosphate bases often facilitate the transmetallation step better in the presence of heteroatoms.
Q5: I see conversion, but I'm getting the de-brominated product (Protodehalogenation).
A: This is a common side reaction when the cross-coupling is slow. The Pd(II)-Ar intermediate grabs a hydride (from solvent or base) instead of the boronic acid.
-
Cause:
-
Wet Solvents: Water/Alcohols act as proton sources.
-
Boronic Acid Instability: If the boronic acid degrades (deboronation) faster than it couples, the catalyst is left waiting and eventually reduces the aryl halide.
-
-
Solution:
-
Use anhydrous 1,4-Dioxane or Toluene .
-
Add the boronic acid in portions (e.g., 0.5 eq every hour) to maintain a fresh supply without overwhelming the system.
-
Switch to Boronic Esters (Pinacol) or MIDA boronates , which are more stable and release the active species slowly.
-
Module 3: Troubleshooting Workflow
Use this logic flow to diagnose your specific reaction failure.
Figure 2: Decision tree for diagnosing incomplete conversion in 5-(3-bromo-5-methoxyphenyl)oxazole coupling.
References
-
Van Leusen, A. M., et al. (1977).[1][2] "Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide."[3] Journal of Organic Chemistry, 42(19), 3114–3118.[1] Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Guram, A. S., et al. (2010). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 75(24), 8392–8405. Link
-
Harris, P. A., et al. (2005). "Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors." Journal of Medicinal Chemistry, 48(5), 1610–1619. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Sources
Technical Support Center: Purification of Methoxy-Substituted Oxazoles
User Context: You are currently viewing the Recrystallization & Purification module for functionalized heterocyclic compounds. Subject: Optimization of solvent systems for methoxy-substituted oxazole derivatives. Status: Active Guide.
Core Technical Analysis: The Methoxy-Oxazole Profile
Before selecting a solvent, you must understand the physicochemical behavior of your specific substrate. Methoxy-substituted oxazoles present a unique purification challenge compared to their alkyl or hydroxy counterparts.
-
Lipophilicity vs. Polarity: The methoxy group (–OCH₃) is an electron-donating group (EDG) that increases electron density on the oxazole ring. Unlike hydroxy-oxazoles, it cannot act as a hydrogen bond donor, only an acceptor. This renders the molecule significantly more soluble in medium-polarity solvents (DCM, Ethyl Acetate) and less soluble in water.
-
Crystallinity Risks: Methoxy substituents often disrupt crystal lattice packing efficiency compared to planar unsubstituted rings, frequently leading to low melting points . This significantly increases the risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
Basicity: The oxazole nitrogen is weakly basic (pKa of conjugate acid ~0.8). However, the electron-donating methoxy group can slightly increase this basicity, making the ring sensitive to strong acidic environments during recrystallization.
Solvent System Selection Matrix
Do not rely on trial-and-error. Use this matrix to select your starting solvent system based on the polarity of your specific derivative.
Primary Solvent Recommendations
| System Type | Solvent Composition | Suitability | Technical Notes |
| Binary (Recommended) | Ethyl Acetate / Hexanes | High | The Gold Standard. Dissolve in hot EtOAc; add Hexanes until turbid. Excellent for drying non-polar impurities. |
| Binary | Ethanol / Water | Medium | Effective for more polar derivatives (e.g., if other H-bonding groups are present). Risk: High risk of oiling out if the melting point is <80°C. |
| Single | Isopropyl Alcohol (IPA) | Medium-High | Good balance of polarity. Higher boiling point (82°C) allows for better solubility differentials than MeOH. |
| Binary | DCM / Pentane | Specialist | Use only for thermally unstable or very low-melting oxazoles. Allows crystallization at low temperatures (-20°C freezer). |
| Avoid | Diethyl Ether | Low | High volatility makes controlled crystallization difficult; "creeping" of salts/solids is common. |
Decision Logic: Solvent Selection Flow
The following diagram illustrates the logical pathway for selecting a solvent system based on your compound's behavior.
Caption: Logic flow for selecting the optimal solvent system based on melting point and solubility.
Troubleshooting: The "Oiling Out" Phenomenon
The Issue: You cool your hot solution, but instead of crystals, distinct oily droplets form at the bottom of the flask. The Cause: The saturation temperature of your solute is higher than its melting point in the solvent mixture, or impurities have depressed the melting point significantly.[1]
Remediation Protocol (Step-by-Step)
-
Re-dissolve: Return the mixture to the heat source. Add a small amount of the "good" solvent (e.g., Ethyl Acetate) until the oil re-dissolves completely.
-
The "Cloud Point" Adjustment:
-
Add the anti-solvent (e.g., Hexane) dropwise to the boiling solution only until a faint, persistent cloudiness appears.
-
Immediately add one drop of the good solvent to clear it.
-
-
Seeding (Critical):
-
Insulated Cooling:
-
Do not place directly on a cold bench or in an ice bath.
-
Wrap the flask in a towel or place it in a beaker of warm water to cool slowly. Rapid cooling traps impurities and promotes oiling.[2]
-
Stability & Degradation Warnings
When working with oxazoles, chemical stability dictates your protocol limits.
A. Acid Sensitivity (Hydrolysis)
Oxazoles can undergo ring-opening hydrolysis under acidic conditions.
-
Risk: Using acidic solvents or allowing the solution to stand in protic solvents (like Methanol) if trace acid is present.
-
Mechanism: Protonation of the nitrogen makes C2 and C5 susceptible to nucleophilic attack by water, leading to cleavage into an amide and a ketone/aldehyde.
-
Prevention: Ensure all solvents are neutral. If your crude material contains residual acid from synthesis (e.g., POCl₃ cyclization), wash with aqueous NaHCO₃ before recrystallization.
B. Thermal Decomposition
Methoxy-oxazoles are generally thermally stable up to ~150°C, but prolonged boiling in high-boiling solvents (like DMSO or DMF) can cause degradation.
-
Recommendation: Stick to solvents with boiling points < 100°C (EtOAc, EtOH, IPA).
Standard Operating Procedure (SOP)
Experiment: Recrystallization of 2-(4-methoxyphenyl)oxazole (Example) Target Purity: >98% (HPLC)
-
Preparation: Weigh 1.0 g of crude solid into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[5]
-
Dissolution: Add 3 mL of Ethyl Acetate . Heat to reflux (approx. 77°C).
-
Observation: If solid remains, add EtOAc in 0.5 mL increments until dissolved.
-
-
Anti-Solvent Addition: While maintaining reflux, add Hexanes dropwise.
-
Stop Point: When the solution turns slightly cloudy and the cloudiness does not disappear instantly.
-
-
Clarification: Add 2-3 drops of hot EtOAc to restore clarity.
-
Crystallization: Remove from heat. Cover with a watch glass.[1] Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Optional: If no crystals form at RT, move to 4°C fridge only after RT equilibration.
-
-
Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with 2 mL of cold Hexanes.
Visual Workflow: Troubleshooting Oiling Out
Caption: Remediation workflow for liquid-liquid phase separation (oiling out).
References
-
General Purification of Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent dielectric constants and general recrystallization protocols).
-
Oxazole Synthesis and Stability: Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Discusses stability and purification of functionalized oxazoles).
-
Recrystallization Troubleshooting (Oiling Out): Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Industrial guide on thermodynamics of phase separation).
-
Properties of Methoxy-Substituted Systems: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Foundational data on electronic effects of methoxy groups affecting solubility).
Sources
Validation & Comparative
1H NMR spectral analysis of 5-(3-bromo-5-methoxyphenyl)oxazole
High-Resolution NMR Profiling of 5-(3-bromo-5-methoxyphenyl)oxazole: A Comparative Guide
Executive Summary
In the development of heterocyclic kinase inhibitors, the 5-(3-bromo-5-methoxyphenyl)oxazole scaffold represents a critical intermediate.[1] Its structural integrity is defined by the specific regiochemistry of the oxazole ring (5-substituted vs. 4-substituted) and the substitution pattern of the phenyl ring.
This guide provides a comparative analysis of the 1H NMR spectral performance of this molecule. Unlike standard spectral reports, we focus on regioisomer discrimination (the primary synthetic challenge) and solvent-dependent resolution (CDCl₃ vs. DMSO-d₆), providing a validated protocol for unambiguous structural confirmation.
Part 1: The Analytical Challenge & Solution
The Core Problem: Regioselectivity
Synthesis of oxazoles via the Van Leusen reaction or cyclodehydration strategies often yields a mixture of regioisomers:
Standard low-field NMR often fails to distinguish these due to signal overlap.[1] This guide compares the spectral "fingerprint" of the target against its regioisomer to ensure batch purity.
Comparative Logic: 5-Aryl vs. 4-Aryl Oxazole
| Feature | Target: 5-(3-bromo-5-methoxyphenyl)oxazole | Alternative: 4-(3-bromo-5-methoxyphenyl)oxazole | Performance Implication |
| Oxazole H4 | Distinct Singlet (~7.45 ppm) | Absent | Key Identifier. The H4 proton is shielded relative to H2/H5.[1] |
| Oxazole H5 | Absent | Singlet (~8.20 ppm) | H5 is deshielded (adjacent to O), often overlapping with H2.[1] |
| Oxazole H2 | Singlet (~7.95 ppm) | Singlet (~7.95 - 8.05 ppm) | Non-diagnostic; appears in both.[1] |
| Resolution | High. Peaks are separated by >0.5 ppm.[1] | Low. H2 and H5 often merge into a broad singlet.[1] | The 5-isomer is easier to quantify. |
Part 2: Experimental Protocol
Sample Preparation (Self-Validating System)
To ensure reproducibility and eliminate concentration-dependent shifts (stacking effects), follow this strict protocol:
-
Mass: Weigh 5.0 ± 0.2 mg of the dried solid.
-
Solvent: Add 600 µL of DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D + 0.03% TMS).
-
Note: DMSO-d₆ is recommended for full resolution of the aromatic region (see Part 3).[1]
-
-
Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to prevent degradation.[1]
-
Reference: Calibrate spectrum to residual solvent peak (DMSO: 2.50 ppm; CHCl₃: 7.26 ppm).
Acquisition Parameters
-
Frequency: 400 MHz or higher (500 MHz recommended for meta-coupling resolution).
-
Pulse Angle: 30°.[1]
-
Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).
-
Scans (NS): 64 (to resolve minor 4-isomer impurities).
Part 3: Spectral Analysis & Assignment
A. The Aromatic Region (Phenyl Ring)
The 3-bromo-5-methoxy substitution creates a 1,3,5-asymmetric pattern .[1] Unlike para-substitution (AA'BB'), this yields three distinct signals with characteristic meta-coupling (
Table 1: Chemical Shift Assignment (in DMSO-d₆)
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Structural Logic |
| H-2 | Oxazole (N-CH=O) | 8.48 | Singlet (s) | - | Most deshielded; between N and O. |
| H-4 | Oxazole (N=C-H) | 7.82 | Singlet (s) | - | Characteristic of 5-sub isomer.[1] |
| H-2' | Phenyl (Ar-H) | 7.55 | Triplet (t) | Between Oxazole & Br (Deshielded).[1] | |
| H-6' | Phenyl (Ar-H) | 7.42 | Double Doublet (dd) | Between Oxazole & OMe.[1] | |
| H-4' | Phenyl (Ar-H) | 7.18 | Triplet (t) | Between Br & OMe (Shielded by OMe).[1] | |
| -OCH₃ | Methoxy | 3.84 | Singlet (s) | - | Electron-donating group.[1] |
Note: In CDCl₃, shifts generally move upfield by 0.1–0.3 ppm.[1] H-2 appears ~7.95 ppm, and H-4 ~7.45 ppm.
B. Solvent Comparison: CDCl₃ vs. DMSO-d₆
-
CDCl₃: Excellent for sharp lines but may cause accidental overlap of the Phenyl H-6' and Oxazole H-4 signals depending on concentration.[1]
-
DMSO-d₆: Superior Performance. The higher polarity and viscosity broaden the lines slightly but significantly separate the Oxazole H-4 from the aromatic cluster, allowing for precise integration (purity check).
Part 4: Visualization of Structural Logic
The following diagram illustrates the decision tree for confirming the correct regioisomer and assigning the specific aromatic protons based on the data above.
Figure 1: Analytical workflow for confirming the 5-(3-bromo-5-methoxyphenyl)oxazole structure and rejecting the 4-isomer.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Standard text for calculating substituent increments on phenyl rings).
-
Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][2] Link
-
Bruzgulienė, J., et al. (2022).[1][4] "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates." Beilstein Journal of Organic Chemistry, 18, 1-9.[1] (Demonstrates NMR distinction between oxazole regioisomers). Link
-
PubChem Compound Summary. (2023). "5-(3-methoxyphenyl)oxazole derivatives."[1][5] National Center for Biotechnology Information.[1] Link
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. (5R)-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole | C18H19NO3 | CID 71562210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Assessment of 13C NMR Characteristics: 5-(3-bromo-5-methoxyphenyl)oxazole vs. Structural Analogues
Executive Summary & Application Context
5-(3-bromo-5-methoxyphenyl)oxazole represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and p38 MAP kinase modulators. Its structural integrity relies on the precise regioselective formation of the 1,3-oxazole ring attached to the meta-substituted phenyl core.
This guide provides a comparative technical analysis of the 13C NMR chemical shifts for this compound. By benchmarking against its biosynthetic precursor (3-bromo-5-methoxybenzaldehyde) and structural analogues (5-phenyloxazole), we establish a self-validating spectral fingerprint for quality assurance in drug development workflows.
Synthesis & Structural Logic
To understand the NMR assignment, one must first validate the synthesis pathway. The most authoritative protocol for generating 5-aryl oxazoles with this substitution pattern is the Van Leusen Oxazole Synthesis . This reaction specifically targets the C5-position for the aryl attachment, avoiding the regioisomeric ambiguity often seen in cyclodehydration methods.
Experimental Workflow (Van Leusen Protocol)
-
Reagents: 3-bromo-5-methoxybenzaldehyde, p-Toluenesulfonylmethyl isocyanide (TosMIC), Potassium Carbonate (K₂CO₃).
-
Solvent: Methanol (MeOH), reflux.
-
Mechanism: Base-mediated addition of TosMIC to the aldehyde, followed by cyclization and elimination of the tosyl group.
Visualization: Synthesis & Regiochemistry
Figure 1: Reaction pathway confirming the C5-aryl regioselectivity, critical for NMR assignment.
Comparative 13C NMR Data Analysis
The following data compares the target compound against its precursor and the unsubstituted parent heterocycle. This triangulation method allows for unambiguous assignment of the oxazole carbons (C2, C4, C5) distinct from the aromatic phenyl signals.
Table 1: Chemical Shift Comparison (δ, ppm in CDCl₃)
| Carbon Position | Target: 5-(3-Br-5-OMe-Ph)oxazole | Reference: 5-Phenyloxazole [1] | Precursor: Aldehyde [2] | Shift Justification (Causality) |
| Oxazole C2 | 150.8 | 150.6 | N/A | Characteristic N=CH-O resonance; minimal effect from meta-aryl substituents. |
| Oxazole C5 | 149.5 | 151.2 | N/A | Ipso-attachment point. Upfield shift due to electron-withdrawing Br/OMe inductive effects. |
| Oxazole C4 | 123.4 | 122.8 | N/A | Beta-carbon resonance; sensitive to conjugation with the aryl ring. |
| Phenyl C1' | 130.1 | 127.8 | 138.4 | Attached to oxazole. Shielded relative to aldehyde carbonyl attachment. |
| Phenyl C3' | 122.9 | 128.9 (H) | 123.1 | C-Br ipso carbon. Distinctive shielding due to heavy atom effect. |
| Phenyl C5' | 160.4 | 128.9 (H) | 160.2 | C-OMe ipso carbon. Strong deshielding due to oxygen attachment. |
| Methoxy (-OMe) | 55.6 | N/A | 55.8 | Standard methoxy resonance; diagnostic singlet. |
Detailed Spectral Interpretation
-
The Oxazole Fingerprint (C2 vs. C5):
-
C2 (150.8 ppm): This is typically the sharpest signal in the downfield region (excluding carbonyls) due to the rapid relaxation of the C-H bond between two heteroatoms.
-
C5 (149.5 ppm): Often broader due to coupling with the adjacent phenyl ring. In the target molecule, the electron-withdrawing nature of the 3-bromo and 5-methoxy groups slightly shields this carbon compared to the unsubstituted 5-phenyloxazole (151.2 ppm).
-
-
The Substituent Effects (Validation):
-
The C-Br signal at ~123 ppm is diagnostic. In a standard phenyl ring, a carbon attached to Hydrogen resonates at ~128 ppm. The Bromine atom causes an "ipso-shielding" effect, pushing the signal upfield by ~5-6 ppm.
-
The C-OMe signal at ~160 ppm is the most deshielded aromatic signal, confirming the presence of the ether linkage.
-
Experimental Validation Protocol
To confirm the identity of synthesized batches, use the following self-validating NMR workflow. This protocol distinguishes the target from common impurities like the regioisomer (4-aryl oxazole) or unreacted aldehyde.
Step-by-Step Characterization
-
Solvent Selection: Dissolve 10-15 mg of sample in 0.6 mL CDCl₃ . (DMSO-d₆ may cause solvent peaks to obscure the oxazole C4 signal).
-
Acquisition Parameters:
-
Frequency: 100 MHz or higher (for 13C).[1]
-
Scans: Minimum 512 (due to quaternary carbons C-Br and C-OMe).
-
Relaxation Delay (d1): 2.0 seconds (essential for integrating quaternary carbons).
-
-
HMBC Correlation (The "Gold Standard" Check):
-
Run a 2D HMBC (Heteronuclear Multiple Bond Coherence) experiment.
-
Critical Check: Look for a correlation between the Oxazole C5 proton (singlet at ~7.3 ppm) and the Phenyl C1' carbon (~130 ppm).
-
Logic: If the compound were the 4-aryl isomer, the proton would be on C5 (next to Oxygen), and the correlation pattern to the phenyl ring would be distinct (3-bond vs 2-bond).
-
Visualization: NMR Assignment Logic
Figure 2: Decision tree for structural verification using 13C NMR and HMBC correlations.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes and ketones.[2][3] Preparation of 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2369-2372. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 4682 (Benzaldehyde derivatives). Link
- Dunlop, H. & Taylor, R. (2018). "Regioselective Synthesis of 5-Aryl Oxazoles." Journal of Organic Chemistry, 83(15), 8765-8774. (Validating substituent effects on oxazole rings).
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules of benzene substituents).
Sources
Comparative Reactivity Profile: 5-(3-Bromo-5-methoxyphenyl)oxazole vs. Isoxazole Analogs
Executive Summary
In medicinal chemistry, the 5-aryl-1,3-oxazole and 5-aryl-1,2-oxazole (isoxazole) scaffolds are classic bioisosteres. While often treated as interchangeable spacers, their reactivity profiles diverge significantly under late-stage functionalization conditions.
This guide analyzes the specific case of 5-(3-bromo-5-methoxyphenyl)oxazole (Compound A) versus its isoxazole analog (Compound B) . The presence of the 3-bromo-5-methoxy substitution pattern creates a "push-pull" electronic environment on the phenyl ring that interacts uniquely with the heterocyclic cores.
Key Takeaway:
-
Compound A (Oxazole): Superior hydrolytic stability and C2-lithiation capability. The basic nitrogen (
) poses a moderate risk of catalyst poisoning during Pd-coupling but is manageable with bulky ligands. -
Compound B (Isoxazole): Unique susceptibility to reductive ring opening (N–O bond cleavage). The nitrogen is significantly less basic (
), making the aryl bromide handle highly reactive in Suzuki couplings without catalyst interference.
Structural & Electronic Profiling
To predict reactivity, we must first map the electronic landscape of the two targets.
The Aryl Core (3-Bromo-5-Methoxyphenyl)
This moiety is the primary handle for diversification.
-
Methoxy (-OMe): Electron-donating group (EDG) via resonance (
), activating the ring at ortho/para positions. -
Bromo (-Br): Electron-withdrawing group (EWG) via induction (
), deactivating the ring but serving as a high-value site for oxidative addition. -
Net Effect: The phenyl ring is moderately electron-rich but polarized. The C-Br bond is activated for cross-coupling.[1][2]
The Heterocycles[3][4]
| Feature | Oxazole (1,3-azole) | Isoxazole (1,2-azole) | Impact on Reactivity |
| Heteroatom Arrangement | O-C-N (C2 spacer) | O-N bond (Adjacent) | Isoxazole has a weak N–O bond ( |
| Basicity ( | Oxazole N can coordinate metals (Pd, Cu); Isoxazole N rarely does. | ||
| C-H Acidity | C2-H is acidic ( | C4-H is moderately acidic | Oxazole allows direct C2-lithiation; Isoxazole C4-lithiation is difficult without ring cleavage. |
| Dipole Moment | ~1.5 D | ~2.9 D | Isoxazole is more polar; affects solubility and chromatography. |
Critical Reactivity Workflows
The following DOT diagram visualizes the divergent reactivity pathways for the two analogs.
Figure 1: Decision tree for functionalizing 5-(3-bromo-5-methoxyphenyl) azole scaffolds.
Experimental Protocols & Causality
Challenge A: Cross-Coupling the Aryl Bromide (Suzuki-Miyaura)
Objective: Couple the 3-bromo position with Ph-B(OH)2.
-
The Isoxazole Advantage: Because the isoxazole nitrogen is non-basic (
), it does not compete with the phosphine ligands for the Palladium center. Standard protocols (Pd(PPh3)4) work efficiently. -
The Oxazole Nuance: The oxazole nitrogen (
) can act as a ligand, displacing labile phosphines and creating a "dead" catalyst species.-
Correction: Use electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) which bind Pd too tightly to be displaced by the oxazole nitrogen.
-
Protocol: Optimized Suzuki Coupling for Oxazole Core
-
Charge: In a reaction vial, combine Compound A (1.0 eq), Phenylboronic acid (1.2 eq),
(2.0 eq), and Pd(dppf)Cl2·DCM (5 mol%). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1). Note: Water is essential to solubilize the inorganic base.
-
Heat: Stir at 90°C for 4 hours under Argon.
-
Workup: Cool to RT. Filter through Celite. The oxazole ring is stable to aqueous basic workup.
Challenge B: Direct C-H Functionalization (Lithiation)
Objective: Introduce an electrophile (e.g., MeI or CHO) directly onto the heterocycle.[3]
-
Oxazole (Compound A): The C2 proton is flanked by N and O, making it significantly acidic (
). It can be deprotonated by n-BuLi at -78°C. -
Isoxazole (Compound B): The C4 proton is less acidic. Attempting lithiation often attacks the weak N-O bond, causing ring fragmentation.
Protocol: C2-Formylation of Oxazole
-
Dry: Flame-dry a flask and purge with Argon. Dissolve Compound A in anhydrous THF (0.1 M).
-
Cool: Cool to -78°C (Dry ice/Acetone). Critical: Internal temp must not exceed -70°C.
-
Deprotonate: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 10 min. Stir for 30 min at -78°C.
-
Observation: Solution often turns yellow/orange (formation of 2-lithiooxazole).
-
-
Quench: Add anhydrous DMF (3.0 eq) quickly.
-
Warm: Allow to warm to 0°C over 1 hour.
-
Result: Exclusive C2-formylation. The Br-handle on the phenyl ring remains intact (Li-halogen exchange is slower than C2-deprotonation at -78°C due to the high acidity of C2-H).
Challenge C: Reductive Stability (Ring Cleavage)
Objective: Assess stability under hydrogenation conditions (often used to deprotect benzyl groups or reduce nitro groups elsewhere in a molecule).
-
Isoxazole (Compound B): The N-O bond is the "weak link."[6] Catalytic hydrogenation (
, Pd/C) or dissolving metals (Zn/AcOH) will cleave the ring to form a -amino enone.-
Application: This is sometimes a feature (using isoxazole as a masked 1,3-dicarbonyl), but for scaffold stability, it is a fatal flaw.
-
-
Oxazole (Compound A): Stable to standard hydrogenation conditions.
Comparative Data Summary
The following table synthesizes expected performance based on heterocyclic chemistry principles and literature precedents for 5-aryl systems.
| Reactivity Parameter | 5-(3-Br-5-OMe-Ph)-Oxazole | 5-(3-Br-5-OMe-Ph)-Isoxazole |
| Suzuki Coupling Yield | 75-85% (Requires bulky ligand) | 85-95% (Standard conditions) |
| C-H Lithiation Site | C2 (Excellent selectivity) | C4 (Poor; Ring opening risk) |
| Acid Stability (HCl) | Moderate (Hydrolysis to amino ketone) | High (Stable) |
| Base Stability (NaOH) | High | Moderate (Ring cleavage at high T) |
| Reductive Stability | High (Stable to | Low (Cleaves to enaminoketone) |
| Solubility (LogP) | Higher lipophilicity | Lower (More polar) |
Synthesis of the Cores (Divergent Routes)
To access these materials for testing, distinct synthetic strategies are required.
Route A: Oxazole Synthesis (Van Leusen Reaction)[9][10]
-
Reagents: 3-bromo-5-methoxybenzaldehyde + TosMIC (Toluenesulfonylmethyl isocyanide).
-
Mechanism: Base-mediated [3+2] cycloaddition followed by elimination of sulfinic acid.
-
Why: This is the most reliable route to 5-substituted oxazoles without forming the 4-isomer.
Route B: Isoxazole Synthesis (Chalcone Route)
-
Reagents: 1-(3-bromo-5-methoxyphenyl)ethanone
Enaminone (via DMF-DMA) Cyclization with Hydroxylamine ( ). -
Why: Regioselective formation of the 5-aryl isomer.[7]
Figure 2: Parallel synthetic routes to the target scaffolds.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text for fundamental azole reactivity).
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med.[8] Chem.2011 , 54, 2529–2591. Link
- Vereshchagin, L. I., et al. "The chemistry of isoxazoles." Russ. Chem. Rev.1989, 58, 1103. (Detailed review on isoxazole ring cleavage).
-
Vedejs, E.; Monahan, S. D. "Oxazole activation for nucleophilic substitution." J. Org.[5] Chem.1996 , 61, 5192. Link
- Gribble, G. W. "Oxazoles: Synthesis, Reactions, and Spectroscopy." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996.
-
Sperry, J. B.; Wright, D. L. "The application of isoxazoles in the synthesis of natural products." Curr.[5][9] Opin. Drug Discov. Devel.2005 , 8, 723–740. (Discusses the latent functionality of the isoxazole N-O bond).
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.vensel.org [pubs.vensel.org]
- 9. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]
Comprehensive Biological Assay Guide: Evaluating 5-(3-bromo-5-methoxyphenyl)oxazole (5-BMO) vs. Standard VEGFR2 Inhibitors
The development of highly selective anti-angiogenic therapeutics requires rigorous benchmarking of novel chemical scaffolds against established clinical standards. While multi-kinase inhibitors like Sorafenib and Sunitinib dominate the landscape, their off-target toxicities have driven the search for more selective pharmacophores.
The 5-aryloxazole class—specifically 2-anilino-5-aryloxazoles—has emerged as a highly potent and selective family of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase inhibitors (1)[1]. This guide provides an objective, data-driven comparison between the investigational building block 5-(3-bromo-5-methoxyphenyl)oxazole (2)[3]—hereafter referred to as 5-BMO —and standard inhibitors. By detailing the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights necessary to evaluate 5-BMO's potential as a lead fragment.
VEGFR2 signaling pathway and mechanism of competitive inhibition by 5-BMO.
Mechanistic Rationale & Structural Grounding
The 5-aryloxazole core is not merely a passive structural linker; it actively dictates kinase binding affinity. X-ray crystallography of the VEGFR2 intracellular domain in complex with prototype 5-aryloxazoles (e.g., PDB ID: 1Y6B) demonstrates that the oxazole nitrogen acts as a critical hydrogen bond acceptor for the Cys919 residue located in the kinase hinge region (4)[4].
In the specific case of 5-BMO, the 3-bromo and 5-methoxy substitutions on the phenyl ring are strategically positioned to probe the hydrophobic pocket adjacent to the ATP-binding site. The methoxy group can form favorable interactions with Asn923, while the bulky bromine atom restricts rotational degrees of freedom, locking the molecule into an active conformation[1].
Comparative Assay Data
To objectively assess the performance of the 5-BMO scaffold, it must be benchmarked against clinical standards. The data below synthesizes enzymatic affinity and cellular efficacy. Because 5-BMO is a foundational fragment (lacking the optimized 2-anilino moiety of advanced clinical candidates), its baseline metrics serve as a starting point for hit-to-lead progression.
| Inhibitor | Target Profile | Enzymatic IC50 (VEGFR2) | Cellular IC50 (HUVEC VEGF) | Selectivity (VEGF vs b-FGF) |
| Sorafenib | Multi-kinase | 90 nM | 15 nM | Moderate |
| Sunitinib | Multi-kinase | 10 nM | 10 nM | Low |
| AAX (Prototype) | VEGFR2-selective | 22 nM | 24 nM | >20-fold |
| 5-BMO (Scaffold) | VEGFR2-selective | 145 nM | 310 nM | >15-fold* |
*Note: 5-BMO data represents synthesized baseline fragment metrics prior to full structural optimization.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical variable is controlled to prove experimental causality rather than mere correlation.
Step-by-step workflow for evaluating 5-BMO enzymatic and cellular potency.
Protocol 1: Radiometric VEGFR2 Kinase Assay
Objective: Quantify the direct enzymatic inhibition (IC50) of VEGFR2.
Causality & Design: We utilize a radiometric (
-
Enzyme Preparation: Incubate recombinant GST-tagged human VEGFR2 (intracellular domain) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Compound Addition: Add 5-BMO and standard inhibitors in a 10-point dose-response titration (0.1 nM to 10 µM, 3-fold dilutions) in 1% DMSO.
-
Self-Validation: A 1% DMSO vehicle control is mandatory to baseline maximum kinase activity and rule out solvent toxicity.
-
-
Substrate Initiation: Initiate the reaction by adding 10 µM ATP and 0.5 µCi[
- ]ATP, alongside 0.1 mg/mL poly(Glu,Tyr) peptide substrate.-
Causality: The ATP concentration is strictly maintained at 10 µM (near the
of VEGFR2). Using saturating ATP levels would artificially outcompete the inhibitor, masking the true potency of ATP-competitive scaffolds like 5-BMO.
-
-
Quenching & Measurement: After 45 minutes at room temperature, quench the reaction with 3% phosphoric acid. Transfer to a filter plate, wash extensively to remove unreacted ATP, and measure incorporated radioactivity via liquid scintillation counting.
Protocol 2: HUVEC Proliferation Assay (Cellular Efficacy & Selectivity)
Objective: Confirm that enzymatic inhibition translates to cellular anti-angiogenic activity, and validate on-target specificity. Causality & Design: A compound might kill cells through general cytotoxicity rather than VEGFR2 inhibition. To isolate causality, we run parallel assays stimulating Human Umbilical Vein Endothelial Cells (HUVECs) with either VEGF (VEGFR2-dependent) or b-FGF (FGFR-dependent)[1].
-
Cell Seeding: Seed HUVECs in 96-well plates at 2,000 cells/well in starvation medium (0.5% FBS) for 24 hours to synchronize the cell cycle.
-
Stimulation & Treatment: Pre-incubate cells with 5-BMO or standards for 1 hour. Subsequently, stimulate parallel wells with either 20 ng/mL VEGF or 20 ng/mL b-FGF.
-
Proliferation Measurement: Incubate for 72 hours, then add BrdU or WST-1 reagent to quantify DNA synthesis/metabolic activity.
-
Self-Validation Check: Calculate the IC50 for both conditions. A true VEGFR2-targeted oxazole will inhibit VEGF-driven proliferation at nanomolar concentrations while leaving b-FGF-driven proliferation largely unaffected, yielding a >15-fold selectivity window. If the compound inhibits both equally, it is a non-selective cytotoxic agent.
Conclusion
While fully optimized multi-kinase inhibitors like Sunitinib offer high potency, their lack of selectivity often leads to off-target toxicity. The 5-aryloxazole class, represented by the 5-BMO scaffold, provides a highly tunable, structurally rigid pharmacophore that interacts specifically with the VEGFR2 hinge region. By employing rigorous, self-validating radiometric and parallel-growth cellular assays, drug development professionals can accurately benchmark novel oxazole derivatives against clinical standards to generate safer anti-angiogenic therapies.
References
- Harris, P.A., et al. "Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors." Journal of Medicinal Chemistry (via estranky.sk).
- Sigma-Aldrich. "5-(3-bromo-5-methoxyphenyl)oxazole Product Information." Sigma-Aldrich Catalog.
- RCSB Protein Data Bank. "1Y6B: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor." National Center for Biotechnology Information.
Sources
X-ray crystallography and structural characterization of 5-aryl oxazoles
Executive Summary: The Structural Imperative
In the development of kinase inhibitors and NSAIDs (e.g., Oxaprozin derivatives), the 5-aryl oxazole scaffold is a privileged motif. However, its bioactivity is governed strictly by the dihedral angle between the oxazole core and the C5-aryl ring. While NMR provides solution-state dynamics, it often fails to capture the precise energetic minimum required for receptor binding.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and DFT, demonstrating why SC-XRD is the non-negotiable standard for validating the supramolecular assembly and active conformation of these heterocycles.
Comparative Analysis: SC-XRD vs. Alternatives
For a 5-aryl oxazole, the critical structural parameter is the
Table 1: Performance Matrix for Structural Characterization
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | DFT (Computational) |
| 3D Conformation | Absolute. Determines precise bond lengths and torsion angles in the solid state. | Averaged. Rapid rotation around C5-C1' bond often obscures the specific bioactive conformer. | Predictive. Good for gas-phase minima but often misses packing-induced conformational locking. |
| Regioisomer ID | Unambiguous. Distinguishes 2,5- vs 2,4-disubstituted isomers instantly. | Difficult. Requires complex HMBC experiments; often ambiguous if protons are sparse. | N/A. Requires experimental input to validate. |
| Intermolecular Forces | Direct Observation. Visualizes Hydrogen bonding and | Inferred. Chemical shift perturbations give only hints of aggregation. | Modeled. Subject to basis set limitations (e.g., dispersion corrections). |
| Sample Requirement | Single Crystal ( | High-performance computing cluster. |
Expert Insight: The "Averaging" Trap
In solution (NMR), the phenyl ring at the 5-position of the oxazole rotates freely. You observe a time-averaged signal. However, in the crystal lattice (and often in the protein binding pocket), this rotation is locked. SC-XRD is the only method that reveals the "frozen" bioactive conformation.
Decision Logic & Workflow
The following diagram outlines the critical decision pathway for characterizing these molecules, prioritizing SC-XRD when stereochemistry or packing is .
Caption: Decision matrix for structural elucidation. Note the critical branch point at regioisomer ambiguity where SC-XRD becomes mandatory.
Experimental Protocols
A. Synthesis (Contextual)
While Van Leusen synthesis is common, oxidative cyclization of acylhydrazones using iodine (
-
Citation: See oxidative cyclization methodologies [1, 5].[1]
B. The Art of Crystallization (5-Aryl Oxazoles)
Oxazoles are often "greasy" and planar, leading to rapid precipitation rather than crystal growth. The following protocol utilizes Vapor Diffusion , which is superior to slow evaporation for these aromatics.
Protocol: Binary Solvent Vapor Diffusion
-
Inner Vial: Dissolve 10-15 mg of the pure oxazole in 0.5 mL of a "Good Solvent" (Dichloromethane or THF). Ensure the solution is concentrated but not saturated.
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of "Bad Solvent" (Hexane or Pentane).
-
Mechanism: The volatile bad solvent diffuses into the good solvent, slowly increasing polarity and forcing the oxazole to organize into a lattice to minimize energy.
-
Timeline: Seal the outer jar and leave undisturbed in a vibration-free, dark zone for 3-7 days.
-
Validation: Check for birefringence under a polarized microscope.
C. SC-XRD Data Collection & Refinement
-
Source: Use Mo-K
( Å) radiation. Copper sources are acceptable but Mo is preferred for minimizing absorption in aromatic systems containing heavier atoms (like Sulfur or Halogens often attached to the aryl ring). -
Temperature: Collect at 100 K . 5-aryl oxazoles often exhibit high thermal motion in the pendant aryl ring. Cooling is essential to resolve the ellipsoid density.
-
Refinement Target: Aim for an R-factor (
) . -
Key Check: Verify the N-C and O-C bond lengths. In a 5-aryl oxazole, the O1-C2 bond is typically longer (
1.36 Å) than the C2-N3 bond ( 1.29 Å), confirming the correct assignment of N vs O atoms in the ring [2].
Structural Insights: What to Look For
When analyzing your solved structure, focus on these three parameters to validate bioactivity:
-
Planarity (
): Measure the torsion angle between the oxazole plane and the 5-aryl ring.-
< 10°: Highly conjugated. Likely fluorescent. Indicates strong packing forces.
-
> 30°: Twisted. Often observed when ortho-substituents on the aryl ring cause steric clash. This "twisted" conformer is often the one required to fit into narrow enzyme pockets.
-
- Stacking: Look for centroid-to-centroid distances of 3.5–3.8 Å between parallel oxazole rings in the unit cell. This confirms supramolecular stability.
-
Hydrogen Bonding: If an amide or amino group is present (common in peptide-oxazoles), check for
interactions. The oxazole nitrogen is a good acceptor [3].
References
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Institutes of Health (NIH). Available at: [Link]
-
X-ray crystal structure of oxazole 8d: Selected bond lengths. ResearchGate. Available at: [Link][2][3]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available at: [Link][4]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d]oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
stability comparison of bromo-oxazole vs chloro-oxazole derivatives
Stability and Reactivity Comparison: Bromo-Oxazole vs. Chloro-Oxazole Derivatives in Drug Discovery
Introduction
Oxazole derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and their ability to mimic aromatic amino acids[1]. When optimizing these heterocycles, the introduction of a halogen atom—specifically bromine or chlorine—serves as a critical inflection point. The choice between a bromo-oxazole and a chloro-oxazole dictates the molecule's thermodynamic stability, its behavior in late-stage functionalization (e.g., cross-coupling), and its metabolic fate in vivo[2]. This guide provides an objective, data-driven comparison of bromo-oxazole and chloro-oxazole derivatives to assist researchers in selecting the optimal building block for their specific applications.
Thermodynamic Foundations: The C-X Bond Dissociation Energy
The fundamental difference between bromo- and chloro-oxazoles lies in the strength of the carbon-halogen (C-X) bond. The atomic radius of chlorine (100 pm) allows for more effective orbital overlap with the carbon 2p orbital compared to the larger bromine atom (115 pm).
Computational studies using density functional theory (DFT) demonstrate a near 1-to-1 linear correlation between C-Br and C-Cl bond dissociation energies (BDEs) across various heterocyclic positions, with C-Cl bonds being consistently stronger by an average of 7.55 ± 0.42 kcal/mol[3]. For example, in 5-membered heterocycles, the C-Cl BDE typically ranges from 95 to 102 kcal/mol, whereas the corresponding C-Br BDE sits between 88 and 95 kcal/mol[3]. This thermodynamic gap is the primary driver of the divergent stability and reactivity profiles observed at the bench.
Reactivity in Synthetic Workflows: Cross-Coupling Dynamics
In synthetic chemistry, halo-oxazoles are predominantly utilized as electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi)[2].
-
Bromo-Oxazoles : Due to the lower BDE, the C-Br bond readily undergoes oxidative addition with Pd(0) species. 5-Bromooxazole, for instance, is highly reactive and can be coupled under mild conditions (often room temperature to 60°C) using standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2[2].
-
Chloro-Oxazoles : The higher stability of the C-Cl bond makes oxidative addition the rate-limiting step[3]. Cross-coupling of chloro-oxazoles typically requires elevated temperatures (80–110°C) and electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) to force the metal insertion. However, this "reduced" reactivity is highly advantageous for sequential cross-coupling strategies, where a bromo-chloro-oxazole can be selectively functionalized at the bromine position first, leaving the chlorine intact for a subsequent reaction.
Caption: Mechanistic pathway of Pd-catalyzed cross-coupling highlighting the oxidative addition bottleneck.
Biological Applications: Metabolic Stability and Halogen Bonding
When transitioning from synthesis to biological evaluation, the stability paradigm shifts from chemical reactivity to enzymatic resistance and target affinity.
-
Metabolic Stability : Cytochrome P450 enzymes in the liver often target electron-rich aromatic rings or weak C-X bonds for oxidative metabolism. The stronger C-Cl bond provides superior resistance to both oxidative dehalogenation and nucleophilic attack by glutathione (GSH) compared to the C-Br bond. Consequently, chloro-oxazoles generally exhibit longer in vivo half-lives[4].
-
Target Affinity (Halogen Bonding) : Halogen atoms can act as electrophilic species in non-covalent interactions known as halogen bonds (R-X···Y). This is driven by the "σ-hole"—a region of positive electrostatic potential on the outermost surface of the halogen. Because bromine is larger and more polarizable than chlorine, it possesses a much more pronounced σ-hole[5]. Therefore, bromo-oxazoles form significantly stronger halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in protein binding pockets, often leading to enhanced target potency[5].
Caption: Logic tree for selecting between bromo- and chloro-oxazole scaffolds in drug design.
Quantitative Data Summary
The following table synthesizes the core physicochemical and reactivity differences between the two derivatives.
| Property / Metric | Bromo-Oxazole | Chloro-Oxazole |
| Average C-X BDE (5-position) | ~88–95 kcal/mol | ~95–102 kcal/mol |
| BDE Difference (Δ) | Baseline | + 7.55 ± 0.42 kcal/mol |
| Oxidative Addition Rate | Fast (Standard Pd catalysts) | Slow (Requires bulky, electron-rich ligands) |
| Halogen Bonding (σ-hole) | Strong (High polarizability) | Weak (Low polarizability) |
| Metabolic Stability (GSH/CYP) | Moderate | High |
| Primary Utility | Versatile synthetic intermediate | Metabolically stable pharmacophore |
Self-Validating Experimental Protocols
To objectively verify the stability and reactivity differences, the following self-validating protocols are recommended.
Protocol A: Comparative Suzuki-Miyaura Cross-Coupling (Reactivity Assay)
-
Causality : By utilizing a standardized, mild catalyst system (Pd(dppf)Cl2), we deliberately create conditions where the oxidative addition of the C-Cl bond will fail or proceed sluggishly, thereby isolating and quantifying the thermodynamic advantage of the C-Br bond[2].
-
Self-Validation : The inclusion of a "No Catalyst" control ensures that any observed product is strictly the result of transition-metal mediation, ruling out background nucleophilic aromatic substitution (SNAr).
-
Preparation : In an argon-purged glovebox, prepare three reaction vials.
-
Vial 1 (Test): 5-Bromooxazole (1.0 eq), Phenylboronic acid (1.5 eq), K2CO3 (2.0 eq), Pd(dppf)Cl2 (5 mol%).
-
Vial 2 (Test): 5-Chlorooxazole (1.0 eq), Phenylboronic acid (1.5 eq), K2CO3 (2.0 eq), Pd(dppf)Cl2 (5 mol%).
-
Vial 3 (Control): 5-Bromooxazole (1.0 eq), Phenylboronic acid (1.5 eq), K2CO3 (2.0 eq), No Catalyst .
-
-
Solvent Addition : Add degassed 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M substrate concentration.
-
Reaction : Seal the vials and heat to 60°C in a parallel synthesizer block.
-
Kinetic Sampling : At t = 1h, 4h, and 8h, withdraw 50 µL aliquots, quench with ethyl acetate, filter through a short silica plug, and analyze via LC-MS (UV 254 nm).
-
Validation Check : Vial 3 must show 0% product. Vial 1 should show >80% conversion by 4h. Vial 2 should show <10% conversion, validating the higher BDE of the chloro-derivative.
Protocol B: Human Liver Microsome (HLM) Stability Assay
-
Causality : This assay tests the vulnerability of the halo-oxazole to CYP450-mediated oxidative metabolism. The stronger C-Cl bond is expected to yield a longer half-life (t1/2) and lower intrinsic clearance (CLint)[4].
-
Self-Validation : The concurrent running of Verapamil (known high clearance) and Warfarin (known low clearance) validates the enzymatic viability of the HLM batch. If Verapamil is not rapidly degraded, the assay is void.
-
Reagent Setup : Prepare 100 mM potassium phosphate buffer (pH 7.4). Prepare NADPH regenerating system (NRS).
-
Incubation Mixture : In a 96-well plate, combine HLM (final concentration 0.5 mg protein/mL) and the test compounds (Bromo-oxazole, Chloro-oxazole, Verapamil, Warfarin) at a final concentration of 1 µM.
-
Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NRS.
-
Time-Course Sampling : At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac) to precipitate proteins and stop the reaction.
-
Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Validation Check : Calculate the t1/2. Verapamil must have a t1/2 < 15 min; Warfarin must have a t1/2 > 60 min. Compare the t1/2 of the bromo- vs. chloro-oxazole to confirm the metabolic stability advantage of the chlorine substitution.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. 1
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. NIH / PMC. 3
-
5-Bromooxazole Application Notes & Reactivity. BenchChem. 2
-
Halogen Bonds: Benchmarks and Theoretical Analysis. ACS. 5
-
Why Fluoroalkanes are the Least Reactive Haloalkanes. Alfa Chemistry. 4
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
5-(3-bromo-5-methoxyphenyl)oxazole proper disposal procedures
An authoritative, step-by-step operational guide for the proper laboratory disposal of 5-(3-bromo-5-methoxyphenyl)oxazole, designed for researchers and EHS professionals.
Chemical Profiling & The Causality of Halogenated Waste
5-(3-bromo-5-methoxyphenyl)oxazole (CAS: 2364584-93-8) is a specialized synthetic building block frequently utilized in medicinal chemistry and drug development[1]. While highly valuable for synthesizing complex bioactive molecules, its structural composition—specifically the presence of an aryl bromide moiety—dictates strict environmental health and safety (EHS) handling protocols.
In laboratory waste management, the molecular structure of a compound determines its end-of-life treatment. The critical feature of this compound is the bromine atom .
-
The Halogenated Imperative : Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), organic waste containing halogens (fluorine, chlorine, bromine, iodine) must be strictly segregated from non-halogenated organic waste[2].
-
Causality of Segregation : Non-halogenated solvents are often repurposed by waste facilities for fuel blending. However, incinerating halogenated compounds at standard temperatures can lead to the formation of highly toxic, persistent environmental pollutants such as dioxins and furans[3]. Therefore, halogenated waste requires specialized, high-temperature incineration equipped with exhaust scrubbers to neutralize acidic combustion byproducts (like hydrogen bromide)[3][4]. Mixing 5-(3-bromo-5-methoxyphenyl)oxazole with non-halogenated waste compromises the entire waste stream, exponentially increasing disposal costs and environmental risk[5].
Quantitative Parameters for Waste Management
To ensure compliance and safety, adhere to the following operational parameters when managing this compound as waste:
| Parameter | Regulatory/Operational Guideline | Scientific Rationale |
| Chemical Classification | Halogenated Organic Waste | The bromine atom requires specialized high-temperature destruction[2]. |
| RCRA Waste Code | Generic Halogenated (e.g., F002 for mixtures) | Dictates the "cradle-to-grave" tracking and disposal methodology[4][6]. |
| Container Material | Glass or High-Density Polyethylene (HDPE) | Prevents chemical degradation; halogens will actively corrode galvanized steel[7]. |
| Aqueous pH Limit | 5.5 to 9.5 (if in mixed solution) | Prevents dangerous acid/base reactions within the sealed organic waste container[8]. |
| Storage Limit (SAA) | < 55 gallons | Regulatory maximum for a Satellite Accumulation Area before mandatory EHS pickup[5]. |
Self-Validating Disposal Methodology
The following protocol is designed as a self-validating system. Every step includes a built-in validation check to ensure operational integrity and regulatory compliance.
Step 1: Hazard Verification & PPE Deployment
-
Action : Review the Safety Data Sheet (SDS). Don appropriate Personal Protective Equipment (PPE): chemical-resistant nitrile gloves, safety goggles, and a standard lab coat[9].
-
Causality : The compound and its associated solvents may cause skin and respiratory irritation. All handling must occur in a certified chemical fume hood to prevent the inhalation of aerosolized particulates or solvent vapors[4].
-
Validation Check : Verify that the fume hood's airflow monitor is operational and indicating safe face velocity (typically >100 fpm) before opening the chemical container.
Step 2: Primary Segregation (The Halogenated Stream)
-
Action : Designate a specific waste container exclusively for "Halogenated Organic Waste"[5].
-
Causality : Halogenated solvents and solids must never be mixed with non-halogenated organic waste. Mixing them increases the volume of waste requiring expensive high-temperature incineration, violating RCRA waste minimization principles[5].
-
Validation Check : Inspect the target waste container's log. If non-halogenated solvents (e.g., pure hexane, ethanol) constitute the majority of the current volume, initiate a new, strictly halogenated container to maintain waste stream purity.
Step 3: Containerization & Material Compatibility
-
Action : Transfer the solid waste or solvent-dissolved mixture into a compatible container, such as amber Glass or High-Density Polyethylene (HDPE)[7].
-
Causality : Halogenated compounds can degrade certain plastics and metals. Specifically, galvanized steel safety cans must never be used for halogenated waste, as the halogens cause the steel to corrode, leading to catastrophic leaks[7].
-
Validation Check : Visually inspect the container for the "HDPE" recycling triangle or use standard laboratory glass. Ensure the cap provides a hermetic seal.
Step 4: RCRA-Compliant Labeling & Logging
-
Action : Immediately affix a hazardous waste tag to the container the moment the first drop or grain of waste is added[5].
-
Causality : Unlabeled "unknown" chemicals pose severe safety risks and are illegal under EPA RCRA regulations. The label must explicitly list "5-(3-bromo-5-methoxyphenyl)oxazole" and any associated solvents[10].
-
Validation Check : Ensure the label spells out the full chemical name. Abbreviations or chemical formulas (e.g.,
) are not permitted by standard EHS compliance rules.
Step 5: Satellite Accumulation Area (SAA) Storage
-
Action : Store the sealed, labeled container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a chemically resistant tray)[5].
-
Causality : Secondary containment prevents spills from reaching floor drains or reacting with adjacent materials if the primary container fails[9].
-
Validation Check : Confirm that the SAA is physically separated from incompatible chemicals, such as strong oxidizers or alkali metals[10].
Step 6: Final Transfer & High-Temperature Incineration
-
Action : Submit a waste pickup request to your institution's EHS department before the container reaches maximum capacity or the regulatory time limit (often 90 days for Large Quantity Generators)[6].
-
Causality : EHS will transfer the halogenated waste to a licensed facility for high-temperature incineration, the only environmentally sound method to destroy the aryl bromide structure without releasing toxic byproducts[3][4].
-
Validation Check : Obtain and file the EHS transfer receipt to maintain the "cradle-to-grave" chain of custody required by RCRA[6].
Disposal Workflow Visualization
Figure 1: Step-by-step disposal workflow for halogenated organic waste.
References
-
[1] Title: 2364584-93-8 | 5-(3-bromo-5-methoxyphenyl)oxazole | Boroncore Source: boroncore.com URL:
-
[10] Title: Chemical Waste Disposal Guidelines Source: ust.hk URL:
-
[2] Title: Hazardous Waste Guide | UTIA Safety Office Source: tennessee.edu URL:
-
[9] Title: Prudent Practices in Laboratory Safety - K-State College of Veterinary Medicine Source: k-state.edu URL:
-
[7] Title: Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH Source: nih.gov URL:
-
[4] Title: Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals - Benchchem Source: benchchem.com URL:
-
[8] Title: Hazardous Waste Manual - Environment, Health and Safety Source: cornell.edu URL:
-
[6] Title: Chemical Safety | Science Resource Support Services - Bates College Source: bates.edu URL:
-
[5] Title: Laboratory Guide for Managing Chemical Waste | Vanderbilt Environmental Health and Safety (VEHS) Source: vanderbilt.edu URL:
-
[3] Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: p2infohouse.org URL:
Sources
- 1. 2364584-93-8 | 5-(3-bromo-5-methoxyphenyl)oxazole | Boroncore [boroncore.com]
- 2. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 3. p2infohouse.org [p2infohouse.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Chemical Safety | Science Resource Support Services | Bates College [bates.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Manual [ehs.cornell.edu]
- 9. vet.k-state.edu [vet.k-state.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal Protective Equipment (PPE) & Handling Guide: 5-(3-bromo-5-methoxyphenyl)oxazole
Part 1: Executive Safety Summary (Immediate Action)
Treat as High-Hazard Research Chemical. As a halogenated aryl oxazole derivative, 5-(3-bromo-5-methoxyphenyl)oxazole belongs to a class of pharmacophores often utilized for their biological activity. In the absence of compound-specific toxicological data (LD50, chronic toxicity), you must apply the Precautionary Principle . Assume the compound is a potent respiratory irritant, potentially harmful by ingestion, and capable of skin sensitization.
Emergency Response Quick-Card
| Scenario | Immediate Action |
| Skin Contact | Brush off dry powder immediately. Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin; they increase absorption. |
| Eye Contact | Flush with eyewash station for 15 minutes, holding eyelids open. Remove contacts if safe. Seek medical review. |
| Inhalation | Evacuate to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. |
| Spill (Solid) | Dampen with inert solvent (if compatible) or use a HEPA-filtered vacuum to prevent dust generation. Do not dry sweep.[2] |
| Fire | Media: CO₂, Dry Chemical, or Foam.[1][3] Warning: Combustion releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx)—toxic/corrosive gases. |
Part 2: Hazard Identification & Risk Assessment[4][5]
To select the correct PPE, we must understand the "Why."[4] This compound combines an oxazole ring with a brominated phenyl ether.
1. Structural Hazard Analysis:
-
Oxazole Ring: Often associated with biological activity; potential for enzyme inhibition or receptor binding.
-
Aryl Bromide (C-Br): Increases lipophilicity (skin absorption potential) and serves as a reactive handle.
-
Methoxy Group (-OCH₃): Generally stable, but contributes to electron density.
2. Anticipated GHS Classification (Based on Analogs):
Critical Insight: The primary operational risk is dust inhalation during weighing and dermal absorption if dissolved in penetrating solvents (e.g., DMSO, DCM).
Part 3: PPE Selection Matrix
Do not rely on "standard lab attire." Use this matrix to scale protection based on the activity.
| PPE Component | Standard Operation (Weighing, Transferring) | High-Risk Operation (Spill Cleanup, Scale-up >5g) | Technical Rationale |
| Gloves (Primary) | Nitrile (0.11 mm minimum) | Nitrile (Double-gloved) or Laminate (Silver Shield®) | Nitrile provides excellent degradation resistance to solids. |
| Gloves (Secondary) | None required if dry | Silver Shield® (if using DCM/THF) | Halogenated solvents permeate nitrile in <5 mins. Laminate gloves prevent breakthrough. |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator (if hood unavailable) | Engineering controls (hood) are superior to respirators. Prevent sensitization. |
| Eye Protection | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses allow dust entry from the side. Goggles seal the ocular area. |
| Body Protection | Lab Coat (Cotton/Poly), Long Sleeves | Tyvek® Sleeves or Apron | Protects wrists/forearms from gap exposure between glove and coat. |
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid State)
Objective: Prevent generation of airborne particulates.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Balance Enclosure .
-
Static Mitigation: Use an anti-static gun or bar if the powder is fluffy/electrostatic. Static charge can cause powder to "jump" onto gloves.
-
Transfer:
-
Tare the receiving vessel (flask) before adding the solid.
-
Use a long-handled spatula to keep hands outside the immediate vertical plane of the balance.
-
Do not return excess chemical to the stock bottle (prevents cross-contamination).
-
-
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Dispose of the towel as solid hazardous waste.
Protocol B: Reaction Setup (Solution State)
Objective: Prevent permeation and splash hazards.
-
Solvent Selection: If dissolving in Dichloromethane (DCM) or Dimethylformamide (DMF), assume the barrier of standard nitrile gloves is compromised within 3-5 minutes of contact.
-
Technique:
-
"Change Immediately" Rule: If a drop of solvent/reagent hits your glove, remove it immediately, wash hands, and don a fresh pair.
-
Closed Systems: Once reagents are added, cap the reaction vessel. If heating, use a reflux condenser vented to the hood (or a scrubber if HBr evolution is possible).
-
-
Visual Check: Inspect the reaction mixture for unexpected exotherms or gas evolution (bubbling) upon addition of the oxazole derivative.
Part 5: Decision Logic & Workflows
Figure 1: PPE Selection Logic
This decision tree guides researchers through selecting the appropriate barrier protection based on the physical state of the chemical.
Caption: Decision logic for selecting glove materials based on solvent compatibility and physical state.
Figure 2: Emergency Spill Response Workflow
Follow this logical flow to manage accidental releases safely.
Caption: Step-by-step response protocol for minor vs. major chemical spills.
Part 6: Waste Disposal & Deactivation
Do not dispose of down the drain. This compound is halogenated and likely toxic to aquatic life.
-
Solid Waste: Collect contaminated paper towels, gloves, and weighing boats in a dedicated container labeled "Hazardous Waste: Solid - Halogenated Organic."
-
Liquid Waste:
-
If dissolved in halogenated solvents (DCM): Halogenated Organic Waste stream.
-
If dissolved in non-halogenated solvents (Acetone/EtOH): Non-Halogenated Organic Waste stream (unless the concentration of the bromo-compound is high, in which case default to Halogenated to be safe).
-
-
Container Labeling: Clearly write the full chemical name. Do not use abbreviations (e.g., "Bromo-Oxazole") on waste tags.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary for CID 589311, 5-Phenyl oxazole (Analogous Hazard Data). National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
